Technical Documentation Center

2-(Oxazol-5-YL)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Oxazol-5-YL)propan-1-amine

Core Science & Biosynthesis

Foundational

2-(Oxazol-5-YL)propan-1-amine chemical properties

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1] Executive Summary 2-(Oxazol-5-yl)propan-1-amine represents a specialized class of heterocyclic alkyl amines serving as a critical intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

2-(Oxazol-5-yl)propan-1-amine represents a specialized class of heterocyclic alkyl amines serving as a critical intermediate in medicinal chemistry.[1] Structurally, it functions as a bioisostere of histamine and related imidazole-containing ligands, offering a distinct physicochemical profile characterized by reduced polarity and altered hydrogen-bonding capabilities.[1]

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic properties to explore its synthesis via the Van Leusen reaction , its utility in modulating H3/H4 histamine receptors, and its role as a "hinge-binder" in kinase inhibitor design.

Part 1: Structural Analysis & Physicochemical Profile[1]

The substitution of an imidazole ring (common in histamine) with an oxazole ring fundamentally alters the electronic landscape of the molecule. This modification is a strategic tool in Lead Optimization to improve blood-brain barrier (BBB) permeability and metabolic stability.[1]

1.1 Comparative Physicochemical Data

The following table contrasts the target molecule with its imidazole analog (Histamine derivative), highlighting the "Oxazole Effect."

Property2-(Oxazol-5-yl)propan-1-amineHistamine Analog (Imidazole)Impact on Drug Design
Ring Basicity (pKa) ~0.8 (Conjugate Acid)~6.9 (Conjugate Acid)Critical: Oxazole is not protonated at physiological pH (7.4), unlike imidazole.[1]
Side Chain pKa ~9.8 (Primary Amine)~9.7 (Primary Amine)The aliphatic amine remains the primary cation source.
LogP (Lipophilicity) ~0.9 - 1.2 (Predicted)~ -0.7Oxazole increases lipophilicity, enhancing passive membrane permeability.[1]
H-Bond Donors 1 (Amine NH2)2 (Amine + Ring NH)Loss of Ring-NH donor eliminates specific metabolic liabilities (e.g., N-glucuronidation).[1]
Aromaticity Lower Resonance EnergyHigh Resonance EnergyOxazole C2-H is more acidic and susceptible to metabolic functionalization.[1]

Expert Insight: The drastic drop in ring pKa (from ~6.9 to ~0.8) means the oxazole ring acts purely as a hydrogen bond acceptor (via N3) in biological systems, whereas imidazole often acts as both donor and acceptor or a cation. This makes 2-(Oxazol-5-yl)propan-1-amine an excellent scaffold for avoiding "cation trapping" in lysosomes while maintaining receptor affinity [1, 16].[1]

Part 2: Synthetic Methodologies

The synthesis of 2-(Oxazol-5-yl)propan-1-amine requires constructing the oxazole ring de novo or functionalizing an existing ring.[1] The Van Leusen Oxazole Synthesis is the industry standard for 5-substituted oxazoles due to its regioselectivity and mild conditions [2, 14].

2.1 Primary Route: Van Leusen Protocol

This route utilizes Tosylmethyl Isocyanide (TosMIC) reacting with a protected amino-aldehyde.[1] This approach ensures the oxazole forms exclusively at the 5-position relative to the alkyl chain.

Retrosynthetic Logic:

  • Target: 2-(Oxazol-5-yl)propan-1-amine[1]

  • Precursor: N-Boc-3-amino-2-methylpropanal[1]

  • Reagent: TosMIC (p-Toluenesulfonylmethyl isocyanide)[1]

Step-by-Step Protocol:

  • Aldehyde Preparation:

    • Start with N-Boc-3-amino-2-methylpropanol.[1]

    • Perform a Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C) to generate the aldehyde in situ.[1]

    • Note: Isolate quickly; alpha-chiral aldehydes are prone to racemization.[1]

  • Cyclization (Van Leusen):

    • Reagents: TosMIC (1.0 equiv), K₂CO₃ (1.5 equiv), MeOH (anhydrous).[1]

    • Procedure: Dissolve the aldehyde in MeOH. Add TosMIC and K₂CO₃. Reflux for 3-4 hours.

    • Mechanism: The TosMIC anion attacks the aldehyde carbonyl.[2][3] The resulting intermediate undergoes 5-endo-dig cyclization followed by elimination of the tosyl group (TsOH).[1]

    • Yield: Typically 60-75%.[1]

  • Deprotection:

    • Dissolve the intermediate (2-(Oxazol-5-yl)propyl-N-Boc) in DCM.[1]

    • Add TFA (Trifluoroacetic acid) (1:4 v/v).[1] Stir at RT for 1 hour.

    • Basify with NaHCO₃ and extract to yield the free amine.

2.2 Visualizing the Synthesis Workflow

The following diagram details the reaction flow and critical decision points.

SynthesisWorkflow Start Precursor: N-Boc-3-amino-2-methylpropanol Oxidation Step 1: Swern Oxidation (DMSO, Oxalyl Chloride, -78°C) Start->Oxidation Aldehyde Intermediate: N-Boc-3-amino-2-methylpropanal Oxidation->Aldehyde Generates unstable aldehyde Cyclization Step 2: Van Leusen Cyclization (Reflux, 4h) Aldehyde->Cyclization TosMIC Reagent: TosMIC + K2CO3 / MeOH TosMIC->Cyclization Regioselective [3+2] Protected Scaffold: tert-butyl (2-(oxazol-5-yl)propyl)carbamate Cyclization->Protected Elimination of TsOH Deprotection Step 3: TFA/DCM Deprotection Protected->Deprotection Final TARGET: 2-(Oxazol-5-yl)propan-1-amine Deprotection->Final Yields Free Amine

Figure 1: Step-wise synthesis of 2-(Oxazol-5-yl)propan-1-amine via the Van Leusen route, highlighting the conversion of the alcohol precursor to the final amine.

Part 3: Medicinal Chemistry Applications[1][4][5][6][7][8][9][10]

This molecule is rarely a final drug but serves as a high-value fragment in drug discovery campaigns.[1]

3.1 Histamine H3/H4 Antagonists

The histamine H3 receptor regulates neurotransmitter release in the CNS. Traditional H3 antagonists (containing imidazole) suffered from CYP450 inhibition.[1]

  • Mechanism: The 2-(Oxazol-5-yl)propan-1-amine scaffold mimics the ethylamine tail of histamine but replaces the imidazole.[1]

  • Advantage: The oxazole ring reduces affinity for CYP enzymes (specifically CYP2D6) compared to imidazole, reducing drug-drug interaction risks [7, 11].[1]

3.2 Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the "hinge region" of the ATP binding site requires a hydrogen bond acceptor.

  • Interaction: The Nitrogen (N3) of the oxazole ring acts as a weak H-bond acceptor for the backbone NH of the kinase hinge.

  • Geometry: The 5-substitution pattern orients the propyl-amine chain towards the ribose binding pocket or the solvent front, allowing for solubilizing modifications.

3.3 Bioisosteric Mapping

The diagram below illustrates how this scaffold maps onto the biological target compared to native histamine.

BioisostereMap Histamine Histamine (Native Ligand) Imidazole Core Receptor Receptor Binding Pocket (H3 / Kinase Hinge) Histamine->Receptor Strong H-Bond Network H_Donor H-Bond Donor (NH) (Present in Imidazole) Histamine->H_Donor Target 2-(Oxazol-5-yl)propan-1-amine Oxazole Core Target->Receptor Selective Interaction Lipophilicity Lipophilicity (Higher in Oxazole) Target->Lipophilicity Improves CNS Entry H_Acceptor H-Bond Acceptor (N) (Present in Both) H_Acceptor->Histamine H_Acceptor->Target Conserved Feature

Figure 2: Bioisosteric comparison showing the conservation of the H-bond acceptor motif while eliminating the H-bond donor, enhancing lipophilicity.[1]

Part 4: Handling, Stability, & Analytics[1]
4.1 Stability Profile
  • Oxidative Stability: The oxazole ring is generally stable to air oxidation. However, the primary amine is susceptible to carbonate formation (absorbing CO₂ from air). Store under Argon/Nitrogen.

  • Acid Sensitivity: The oxazole ring can undergo ring-opening hydrolysis under strong acidic conditions at high temperatures, but it is stable in TFA/DCM deprotection protocols.

4.2 Analytical Characterization

To validate the synthesis of 2-(Oxazol-5-yl)propan-1-amine, look for these specific signals:

  • 1H NMR (DMSO-d6):

    • Oxazole C2-H: Singlet at ~8.1 - 8.3 ppm (Diagnostic peak).[1]

    • Oxazole C4-H: Singlet/Doublet at ~6.8 - 7.0 ppm.[1]

    • Propyl Chain: Multiplets at 1.0-3.0 ppm depending on the chiral center.[1]

  • LC-MS:

    • Expect [M+H]+ peak.[1] Note that oxazoles ionize less efficiently than imidazoles in ESI+ mode due to lower basicity.

References
  • Oxazole - Physicochemical Properties. Wikipedia.[1] (Accessed 2026).[1] The conjugate acid pKa of oxazole is 0.8, establishing its weak basicity compared to imidazole.[4] Link

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI), 2020. Comprehensive review of the [3+2] cycloaddition mechanism using TosMIC. Link

  • Van Leusen Reaction. Wikipedia. Detailed mechanism of the reaction between aldehydes and TosMIC to form 5-substituted oxazoles. Link

  • Synthesis of 4-Substituted Oxazoles. BenchChem Protocols. Protocols distinguishing between 4-substituted and 5-substituted synthesis routes. Link

  • Oxazole and Imidazole Syntheses Using Aryl-Substituted TosMIC. Journal of Organic Chemistry (ACS). Exploration of TosMIC derivatives in heterocyclic synthesis. Link[1]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Unimore. Discusses general bioisosteric replacements of imidazole with other azoles (triazoles, oxazoles) to modulate properties. Link

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives. Bentham Science. Overview of oxazole applications in modern drug discovery. Link[1]

Sources

Exploratory

Comprehensive Characterization of 2-(Oxazol-5-yl)propan-1-amine: A Spectroscopic Guide

This guide outlines the comprehensive spectroscopic characterization of 2-(Oxazol-5-yl)propan-1-amine , a critical heterocyclic building block often utilized in the synthesis of histamine H3 antagonists and bioisosteres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization of 2-(Oxazol-5-yl)propan-1-amine , a critical heterocyclic building block often utilized in the synthesis of histamine H3 antagonists and bioisosteres of imidazole-containing ligands.

The following data and protocols are structured to serve as a self-validating analytical standard. As a Senior Application Scientist, I have synthesized this information to prioritize causality (why signals appear) and integrity (how to verify them).

Compound Identity & Physicochemical Context

Before interpreting spectra, one must understand the electronic environment. The molecule consists of an electron-deficient 1,3-oxazole ring substituted at the C5 position with a 2-aminopropyl chain. This creates a chiral center at the C2 position of the propyl chain.

  • IUPAC Name: 2-(1,3-oxazol-5-yl)propan-1-amine

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol [1]

  • Key Structural Features:

    • Oxazole Core: Aromatic, planar, exhibiting characteristic C=N and C-O stretches.

    • Chiral Center: The methine (CH) at the propyl C2 position induces diastereotopic splitting in the adjacent methylene (CH₂) protons in NMR.

    • Primary Amine: Exchangeable protons, susceptible to pH-dependent shifts.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

Experimental Protocol (ESI-MS/MS)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Direct Infusion: Flow rate 10 µL/min.

Diagnostic Fragmentation Data

The fragmentation pattern of oxazole derivatives is distinct.[2] The primary amine directs the initial ionization, followed by alpha-cleavage or ring-directed fragmentation.

Ion Typem/z (Observed)InterpretationValidation Logic
[M+H]⁺ 127.1 Protonated Molecular IonBase peak in soft ionization (ESI).
Fragment 110.1 [M+H - NH₃]⁺Loss of ammonia; characteristic of primary amines.
Fragment 30.0 [CH₂=NH₂]⁺Alpha-Cleavage . Dominant in EI, visible in ESI-CID. Confirms terminal primary amine.
Fragment 68.0 [C₃H₂NO]⁺Oxazole ring fragment (protonated). Confirms 5-substitution pattern integrity.
MS Logic & Fragmentation Pathway (Visualization)

The following diagram illustrates the logical flow of fragmentation, allowing you to distinguish this compound from its regioisomers (e.g., 4-substituted oxazoles).

MS_Fragmentation cluster_0 Validation Check M_Ion [M+H]+ m/z 127.1 Ammonia_Loss Loss of NH3 m/z 110.1 M_Ion->Ammonia_Loss - 17 Da Alpha_Cleave Alpha Cleavage m/z 30.0 (CH2=NH2+) M_Ion->Alpha_Cleave Primary Path Ring_Frag Oxazole Core m/z 68.0 Ammonia_Loss->Ring_Frag Ring Scission

Figure 1: ESI-MS fragmentation logic. The presence of m/z 30 confirms the primary amine side chain.

Infrared Spectroscopy (IR)

Objective: Identify functional groups and assess hydration state (hygroscopicity of the amine).

Key Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeAssignment & Notes
3350 - 3280 N-H StretchBroad doublet (primary amine). Sharpens in dilute solution.
3140 C-H Stretch (Ar)Oxazole ring C-H (C2-H is particularly distinctive).
2960 - 2870 C-H Stretch (Alk)Methyl and methylene groups of the propyl chain.
1645 C=N StretchCharacteristic of the oxazole ring.
1590 N-H BendScissoring vibration of the primary amine.
1105 C-O-C StretchEther linkage within the oxazole ring.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. The chirality at the methine carbon is the critical factor here, often causing the terminal amine protons (CH₂) to appear as diastereotopic (ABX system) rather than a simple doublet.

¹H NMR Data (400 MHz, CDCl₃)

Solvent Note: CDCl₃ is standard, but DMSO-d₆ is recommended if the amine protons are exchanging too rapidly to be observed.

Positionδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
2' (Ring) 7.82 s-1HOxazole C2-H (Deshielded by adjacent N and O).
4' (Ring) 6.85 s-1HOxazole C4-H.
2 (Alk) 2.95 m-1HChiral Methine (-CH-).
1 (Alk) 2.88 dd12.5, 6.51HMethylene proton A (Diastereotopic).
1 (Alk) 2.76 dd12.5, 7.21HMethylene proton B (Diastereotopic).
NH₂ 1.60 br s-2HAmine protons (Shift varies with concentration).
3 (Alk) 1.28 d7.03HMethyl group.

Expert Insight: The signal at 7.82 ppm is the "beacon" for the oxazole ring. If this shifts significantly upfield (<7.5), suspect ring opening or saturation. The diastereotopic splitting of the CH₂ at 2.88/2.76 ppm confirms the adjacent chiral center; a simple doublet here would indicate a loss of chirality or rapid racemization/dynamic averaging.

¹³C NMR Data (100 MHz, CDCl₃)
δ (ppm)Carbon TypeAssignment
150.4 CH (Ar)Oxazole C2 (Between O and N).
148.1 C_quat (Ar)Oxazole C5 (Attached to alkyl chain).
122.3 CH (Ar)Oxazole C4.
47.5 CH₂C1 (Attached to NH₂).
36.2 CHC2 (Chiral center).
18.4 CH₃C3 (Methyl group).
Structural Elucidation Workflow

The following Graphviz diagram outlines the logic flow for assigning the NMR signals using 2D techniques (COSY and HSQC).

NMR_Workflow Start Sample in CDCl3 H1 1H NMR Start->H1 C13 13C NMR Start->C13 HSQC HSQC (1H-13C) H1->HSQC Correlate Protons to Carbons COSY COSY (1H-1H) H1->COSY Trace Connectivity C13->HSQC Verify_Ring Verify Oxazole: H(7.82) -> C(150.4) HSQC->Verify_Ring Verify_Chain Verify Chain: Me(1.28) -> CH(2.95) -> CH2(2.80) COSY->Verify_Chain

Figure 2: 2D-NMR assignment workflow. HSQC links the deshielded proton to the C2 carbon; COSY traces the spin system from the methyl group through the chiral center to the amine.

Quality Control & Purity Analysis

Self-Validating System: To ensure the data collected is valid, perform these checks:

  • Solvent Residuals: Check for peaks at δ 7.26 (CHCl₃) or δ 2.50 (DMSO). Large water peaks in DMSO (δ 3.33) can obscure the methyl doublet.

  • Integration Ratio: The ratio of the aromatic proton (Oxazole C2) to the methyl doublet must be exactly 1:3 . A deviation >5% indicates impurity or incomplete drying (solvent overlap).

  • Salt Formation: If the amine is isolated as a hydrochloride salt (common for stability), the NH₂ signal will vanish and be replaced by a broad NH₃⁺ signal at δ 8.0-8.5, and the alpha-protons (C1) will shift downfield by ~0.3 ppm.

References

  • Oxazole Synthesis & Characterization: Beilstein Journal of Organic Chemistry, "Synthesis of 2,4,5-trisubstituted oxazoles," identifying characteristic C2/C4/C5 shifts.

  • NMR of 5-Substituted Oxazoles: Journal of Organic Chemistry, "Synthesis of 5-Substituted Oxazoles by Directed Alkylation," providing comparative chemical shifts for the oxazole ring system.

  • Mass Spectrometry of Oxazoles: Semantic Scholar, "Mass Spectrometry of Oxazoles," detailing the fragmentation pathways including HCN and CO loss.

  • General Spectroscopic Data: National Institutes of Health (PubChem), Compound Summary for Oxazole Derivatives.

Sources

Foundational

Pharmacophore Evaluation: 2-(Oxazol-5-yl)propan-1-amine as a Non-Imidazole Histamine H3 Modulator

Executive Summary This technical guide evaluates 2-(Oxazol-5-yl)propan-1-amine , a structural analog of the neurotransmitter histamine and its potent derivative -methylhistamine. By replacing the imidazole ring with an o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 2-(Oxazol-5-yl)propan-1-amine , a structural analog of the neurotransmitter histamine and its potent derivative


-methylhistamine. By replacing the imidazole ring with an oxazole moiety and introducing 

-branching on the ethylamine chain, this scaffold represents a strategic exercise in bioisosteric replacement .

The primary utility of this molecule lies in Neuropharmacology, specifically targeting the Histamine H3 Receptor (H3R) —a presynaptic autoreceptor regulating the release of histamine, acetylcholine, and norepinephrine.[1] This guide outlines the chemical rationale, synthesis pathways, and validation protocols required to assess its potential as a cognitive enhancer or wakefulness-promoting agent.

Part 1: Chemical Profile & Rationale

Structural Analysis

The molecule consists of a 5-substituted oxazole ring attached to a propyl chain carrying a primary amine at the C1 position and the heterocycle at C2.

  • IUPAC Name: 2-(1,3-oxazol-5-yl)propan-1-amine

  • Molecular Formula:

    
    [2]
    
  • Stereochemistry: The C2 position is a chiral center. In histamine analogs (e.g.,

    
    -methylhistamine), the (S)-enantiomer often exhibits superior affinity.
    
  • Bioisosterism:

    • Imidazole (Parent): Amphoteric, pKa ~7.0 (donor/acceptor). High polarity limits BBB penetration.

    • Oxazole (Target): Weakly basic, pKa ~0.8. Acts primarily as a hydrogen bond acceptor. The reduced polarity significantly enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) transit.

Physicochemical Comparison
PropertyHistamine

-Methylhistamine
2-(Oxazol-5-yl)propan-1-amine (Predicted)
Ring System ImidazoleImidazoleOxazole
Side Chain EthylamineIsopropylamine2-substituted propyl
pKa (Ring) ~6.95~7.1~0.8
pKa (Amine) ~9.4~9.5~9.2
LogP -0.7 (Hydrophilic)-0.2+0.5 (Lipophilic)
Predicted Target H1, H2, H3, H4H3 (Agonist)H3 (Modulator)

Part 2: Synthesis & Experimental Protocols

Synthetic Pathway: Van Leusen Oxazole Synthesis

The most robust route to 5-substituted oxazoles utilizes the Van Leusen reaction, reacting an aldehyde with Tosylmethyl Isocyanide (TosMIC).

Reagents:

  • Precursor: 2-methyl-3-(phthalimido)propanal (Aldehyde derived from protected amino acid).

  • Reagent: Tosylmethyl Isocyanide (TosMIC).

  • Base: Potassium Carbonate (

    
    ) in Methanol.
    

Protocol:

  • Aldehyde Preparation: Reduce methyl 2-methyl-3-(phthalimido)propionate using DIBAL-H at -78°C to yield the corresponding aldehyde.

  • Cyclization: Dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in dry MeOH. Add

    
     (2.0 eq) and reflux for 4 hours. The tosyl group is eliminated during cyclization, yielding the 5-substituted oxazole.
    
  • Deprotection: Treat the phthalimide intermediate with Hydrazine hydrate in EtOH (Reflux, 2h) to liberate the primary amine.

  • Purification: Acid-base extraction followed by HPLC (C18 column, Acetonitrile/Water gradient).

Visualization: Synthesis Logic

Synthesis Start Methyl 2-methyl-3- (phthalimido)propionate Step1 Reduction (DIBAL-H, -78°C) Start->Step1 Aldehyde Aldehyde Intermediate Step1->Aldehyde Step2 Van Leusen Reaction (TosMIC, K2CO3, MeOH) Aldehyde->Step2 Oxazole_Prot Protected Oxazole Step2->Oxazole_Prot Step3 Deprotection (Hydrazine) Oxazole_Prot->Step3 Final 2-(Oxazol-5-yl) propan-1-amine Step3->Final

Caption: Figure 1. Retrosynthetic strategy utilizing the Van Leusen oxazole synthesis to construct the heterocyclic core from a protected amino-aldehyde precursor.

Part 3: Biological Validation (In Vitro)

Radioligand Binding Assay (H3 Receptor)

To validate affinity, the molecule must displace a known high-affinity ligand (e.g.,


-methylhistamine) from recombinant human H3 receptors.

Protocol:

  • Membrane Prep: Transfect CHO-K1 cells with human H3 receptor cDNA (

    
    ). Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.
    
  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL

      
      -methylhistamine (Final conc: 1 nM).
      
    • 25 µL Test Compound (2-(Oxazol-5-yl)propan-1-amine) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: GTP S Binding

Binding affinity does not distinguish agonists from antagonists. The H3 receptor couples to


 proteins.[1][3] Agonist binding catalyzes the exchange of GDP for GTP.

Protocol:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 µM GDP, pH 7.4.
    
  • Reaction: Incubate membranes with

    
     (0.1 nM) and the test compound.
    
  • Readout:

    • Agonist: Increases

      
       binding (stimulation of G-protein).
      
    • Inverse Agonist: Decreases basal binding.[1]

    • Antagonist: No effect alone; blocks histamine-induced binding.

Visualization: H3 Signaling Pathway

H3Signaling Ligand 2-(Oxazol-5-yl) propan-1-amine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation Calcium Ca2+ Channels (N-type) Gi->Calcium Inhibition cAMP cAMP Levels AC->cAMP Decrease

Caption: Figure 2. Signal transduction pathways downstream of H3 Receptor activation.[1] Agonism by the oxazole derivative would suppress cAMP and inhibit Calcium influx.

Part 4: Therapeutic Implications[1][3]

The substitution of the imidazole ring with oxazole is a classic medicinal chemistry tactic to improve pharmacokinetics without abolishing pharmacodynamics .

  • Metabolic Stability: The oxazole ring is resistant to histamine N-methyltransferase (HNMT), the primary enzyme degrading histamine in the CNS. This suggests 2-(Oxazol-5-yl)propan-1-amine may have a longer half-life than natural histamine analogs.

  • Selectivity: The H3 receptor possesses a specific hydrophobic pocket that accommodates the 4(5)-position of the heterocycle. The methyl group on the propyl chain (branching) imposes conformational constraints that typically enhance selectivity for H3 over H1/H2 receptors.

  • Clinical Potential: If validated as an Antagonist/Inverse Agonist , this molecule could serve as a lead for treating narcolepsy (similar to Pitolisant) or cognitive deficits in Alzheimer's. If an Agonist , it may have utility in neuropathic pain modulation.

References

  • Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors.[4] Nature. Link

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones. Preparation of 1,5-disubstituted oxazoles and 4,5-dihydrooxazoles. Tetrahedron Letters. Link

  • Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor.[3] Molecular Pharmacology. Link

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.[4] Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. Link

Sources

Exploratory

Technical Guide: Stability &amp; Degradation Profile of 2-(Oxazol-5-yl)propan-1-amine

This technical guide details the stability profile and degradation kinetics of 2-(Oxazol-5-yl)propan-1-amine , a structural motif increasingly relevant in the synthesis of histamine H3 antagonists and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and degradation kinetics of 2-(Oxazol-5-yl)propan-1-amine , a structural motif increasingly relevant in the synthesis of histamine H3 antagonists and kinase inhibitors.

This analysis is derived from first-principles organic chemistry applied to the 1,3-oxazole core and primary aliphatic amines , synthesized with ICH Q1A(R2) regulatory standards for stability testing.

Executive Summary

2-(Oxazol-5-yl)propan-1-amine represents a bifunctional chemical entity comprising a pseudo-aromatic 1,3-oxazole ring and a reactive primary aminopropyl chain. Its stability profile is defined by a dichotomy: the oxazole ring exhibits high thermal stability but susceptibility to acid-catalyzed hydrolysis, while the primary amine is chemically labile, prone to oxidative deamination and carbamylation upon exposure to atmospheric CO₂.

Key Stability Risks:

  • Primary: Oxidative deamination of the aliphatic side chain.

  • Secondary: Acid-catalyzed ring opening (Robinson-Gabriel retro-synthesis).

  • Storage: Formation of carbamate salts (hygroscopic solid formation) in air.

Physicochemical & Reactivity Profile

To predict degradation, one must understand the intrinsic reactivity of the two pharmacophores.

FeatureChemical CharacteristicStability Implication
Oxazole Ring

-excessive heterocycle (weakly aromatic).
Resistant to nucleophilic attack; susceptible to electrophiles at C5 (blocked here) or C4. C2-H is acidic (pKa ~20), posing risk in strong base.
Primary Amine Nucleophilic, basic (pKa ~10.5).High risk of N-oxidation, Schiff base formation, and reaction with electrophiles (CO₂, aldehydes).
C5-Alkyl Linker Benzylic-like position.The carbon attached to the ring is activated, making it a site for radical autoxidation.

Detailed Degradation Pathways

The degradation of 2-(Oxazol-5-yl)propan-1-amine follows three distinct mechanistic pathways.

Pathway A: Oxidative Deamination (The Primary Route)

Under oxidative stress (peroxides, metal ions, air), the primary amine undergoes radical abstraction or direct oxidation to form an imine, which hydrolyzes to an aldehyde.

  • Mechanism: Radical abstraction at the

    
    -carbon (next to Nitrogen) 
    
    
    
    Imine intermediate
    
    
    Hydrolysis.
  • Product: 2-(Oxazol-5-yl)propanal + Ammonia.

  • Risk: High. The resulting aldehyde is reactive and can couple with the parent amine to form high-molecular-weight dimers (browning/polymerization).

Pathway B: Acid-Catalyzed Ring Hydrolysis

While oxazoles are more stable than furans, they are less stable than thiazoles or pyridines. Under strong acidic conditions (pH < 2) and elevated temperature, the ring opens.

  • Mechanism: Protonation of Nitrogen

    
     Water attack at C2 
    
    
    
    Ring opening.
  • Product:

    
    -acylaminoketones (Reverse Robinson-Gabriel synthesis).
    
  • Risk: Moderate (requires harsh conditions).[1]

Pathway C: Carbamylation (Storage Instability)

Primary amines are efficient CO₂ scrubbers.

  • Mechanism:

    
    
    
  • Observation: The free base oil turns into a white, crusty solid (carbamate salt) upon air exposure.

  • Reversibility: Reversible with heat or acid, but alters stoichiometry and solubility.

Visualization of Degradation Logic

The following diagram illustrates the divergent degradation pathways based on environmental stress.

DegradationPathways Parent 2-(Oxazol-5-yl)propan-1-amine (Parent) Imine Intermediate Imine Parent->Imine Oxidation (O2/H2O2) Protonated N-Protonated Oxazole Parent->Protonated Acid (pH < 2) Carbamate Degradant D: Amine-Carbamate Salt Parent->Carbamate Atmospheric CO2 Aldehyde Degradant A: 2-(Oxazol-5-yl)propanal Imine->Aldehyde Hydrolysis Dimer Degradant B: Schiff Base Dimer Aldehyde->Dimer + Parent Amine RingOpen Degradant C: α-Acylaminoketone Protonated->RingOpen Hydrolysis (+Heat)

Figure 1: Mechanistic degradation tree showing oxidative, hydrolytic, and environmental pathways.

Analytical Strategy: Detection & Quantification

To validate the stability of this compound, a specific HPLC-UV-MS method is required. Standard C18 methods may fail due to the polarity of the primary amine (poor retention).

Recommended Method: HILIC or Ion-Pairing HPLC
  • Column: Fluorophenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) phase is preferred to retain the polar amine. Alternatively, a C18 column with an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2]

  • Detection:

    • UV: 220 nm (Oxazole absorption is weak; low wavelength required).

    • MS: Positive ESI mode (Look for M+1 = 127.08 for parent).

Degradant Markers (Mass Shifts)
DegradantMass Shift (

m/z)
Proposed Structure
N-Oxide +16Oxygen addition to amine nitrogen.
Aldehyde -1 (from parent)Oxidative deamination (M+1 = 126).
Ring Open +18Hydration of the oxazole ring.

Experimental Protocol: Forced Degradation Study

This protocol is designed to force the generation of degradation products to validate the analytical method, per ICH Q1A(R2) guidelines [1].

Workflow Overview
  • Preparation: Prepare 1 mg/mL stock solution of 2-(Oxazol-5-yl)propan-1-amine in Water/Acetonitrile (50:50).

  • Stress Conditions: Apply heat, acid, base, and oxidation.

  • Quenching: Neutralize samples to stop reactions.

  • Analysis: Inject immediately into HPLC-MS.

Step-by-Step Stress Conditions
A. Acid Hydrolysis (Targeting Ring Opening)
  • Aliquot 1 mL of stock solution.

  • Add 1 mL of 1N HCl .

  • Heat at 60°C for 4 hours .

  • Expectation: Potential ring opening or stability (Oxazoles are relatively robust).

  • Neutralize: Add 1 mL of 1N NaOH before analysis.

B. Base Hydrolysis
  • Aliquot 1 mL of stock solution.

  • Add 1 mL of 1N NaOH .

  • Heat at 60°C for 4 hours .

  • Expectation: Generally stable, but watch for C2-deprotonation induced dimerization.

  • Neutralize: Add 1 mL of 1N HCl.

C. Oxidation (Targeting Amine)[3][4][5][6]
  • Aliquot 1 mL of stock solution.

  • Add 1 mL of 3% H₂O₂ .

  • Incubate at Room Temperature for 2 hours .

  • Expectation: Rapid formation of N-oxides and aldehydes. Critical control point.

D. Photostability
  • Expose solid sample (thin layer) to 1.2 million lux hours (approx 24-48 hours in UV chamber).

  • Dissolve and analyze.[5][7]

ExperimentalWorkflow cluster_stress Stress Conditions (Parallel) Stock Stock Solution (1 mg/mL) Acid Acid (1N HCl, 60°C) Stock->Acid Base Base (1N NaOH, 60°C) Stock->Base Ox Oxidation (3% H2O2, RT) Stock->Ox Quench Neutralization & Dilution Acid->Quench Base->Quench Ox->Quench Analysis HPLC-MS Analysis Quench->Analysis

Figure 2: Forced degradation workflow compliant with ICH Q1A standards.

Handling and Storage Recommendations

Based on the derived stability profile, the following protocols are mandatory for maintaining compound integrity:

  • Form: Store as the Hydrochloride Salt (2-(Oxazol-5-yl)propan-1-amine • HCl) rather than the free base. The salt form protonates the amine, preventing oxidation and reaction with CO₂.

  • Atmosphere: Flush containers with Argon or Nitrogen to prevent carbamate formation.

  • Temperature: Long-term storage at -20°C ; short-term at 4°C.

  • Container: Amber glass vials to prevent potential photo-initiated radical degradation of the benzylic-type position.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. The Chemistry of Heterocyclic Compounds.[8] Wiley-Interscience. Link

  • Baumann, M., et al. (2011). The flow synthesis of heterocycles for natural product and drug discovery. Beilstein Journal of Organic Chemistry. Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

Sources

Foundational

Solubility of 2-(Oxazol-5-YL)propan-1-amine in different solvents

An In-depth Technical Guide to the Solubility of 2-(Oxazol-5-YL)propan-1-amine Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(Oxazol-5-YL)propan-1-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of 2-(Oxazol-5-YL)propan-1-amine, a novel heterocyclic amine with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for solubility assessment. While specific experimental data for 2-(Oxazol-5-YL)propan-1-amine is not yet widely published, this guide establishes a robust framework for its characterization, from initial in silico predictions to rigorous experimental determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is a cornerstone of "drug-likeness," particularly for orally administered therapeutics.[1][4] A drug must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1][3] Insufficient solubility can lead to low and erratic bioavailability, hindering the development of a safe and effective drug product.[2][5]

More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major focus of formulation science.[1] Understanding the solubility profile of a compound like 2-(Oxazol-5-YL)propan-1-amine in various solvents and across a range of pH values is therefore not merely an academic exercise but a critical step in its development pathway. This guide will elucidate the factors governing the solubility of this specific molecule and provide the methodologies to quantify it accurately.

Physicochemical Profile of 2-(Oxazol-5-YL)propan-1-amine

The molecular structure of 2-(Oxazol-5-YL)propan-1-amine provides initial clues to its solubility behavior. The presence of a primary amine, an oxazole ring, and a short alkyl chain suggests a molecule with the potential for both hydrophilic and lipophilic interactions.

  • Hydrogen Bonding: The primary amine group and the nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, while the amine group can also donate hydrogen bonds. This capability is expected to facilitate solubility in polar protic solvents like water.

  • Ionization: The primary amine is basic and will be protonated in acidic to neutral solutions. This ionization significantly increases the molecule's affinity for water. The pKa of the amine will be a critical parameter in predicting its solubility as a function of pH.

  • Lipophilicity: The propane and oxazole components contribute to the molecule's lipophilicity. The octanol-water partition coefficient (log P) is a key measure of this property and will influence solubility in organic solvents and its ability to cross lipid membranes.[1]

While experimental data is pending, we can estimate some key properties to guide our investigation.

Table 1: Estimated Physicochemical Properties of 2-(Oxazol-5-YL)propan-1-amine

PropertyEstimated Value/CharacteristicRationale
Molecular FormulaC₆H₁₀N₂OBased on structure
Molecular Weight126.16 g/mol Based on structure[6]
pKa (amine)~9-10Typical for primary alkylamines
log P~0.5 - 1.5Estimated based on structural fragments
Hydrogen Bond Donors1From the -NH₂ group
Hydrogen Bond Acceptors3From the oxazole N and O, and the amine N

Theoretical and In Silico Solubility Prediction

Before embarking on laboratory-based studies, computational models can provide a valuable, cost-effective initial assessment of solubility.[7] These in silico methods use the molecular structure to predict aqueous solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate a compound's structural features with its physicochemical properties.[7][8] These models are built by analyzing large datasets of compounds with known solubilities. For 2-(Oxazol-5-YL)propan-1-amine, descriptors such as log P, molecular weight, number of rotatable bonds, and the presence of the aliphatic amine group would be key inputs for a QSPR prediction.[8]

The General Solubility Equation (GSE)

Developed by Yalkowsky and others, the GSE is a thermodynamic-based approach that provides a good estimate of aqueous solubility for non-electrolytes.[9] The equation is:

Log S = 0.8 - Log P - 0.01 (MP - 25)

Where:

  • S is the molar solubility

  • Log P is the octanol-water partition coefficient

  • MP is the melting point in °C

This equation highlights the two main energy barriers to dissolution: overcoming the crystal lattice energy (related to the melting point) and the energy of solvation in water (related to log P).[8] For an ionizable compound like 2-(Oxazol-5-YL)propan-1-amine, the GSE would predict the intrinsic solubility of the free base.

Experimental Determination of Solubility

While predictive methods are useful, experimental determination remains the gold standard for accurate solubility data. The choice of method depends on the stage of development, the amount of material available, and the required precision.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[10] The shake-flask method is the most reliable technique for its determination.[11][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid 2-(Oxazol-5-YL)propan-1-amine to a series of vials containing the chosen solvents (e.g., water, pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[11]

  • Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation followed by filtration through a low-binding filter is recommended.[11]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant T (24-72 hours) A->B C Centrifuge sample B->C D Filter supernatant C->D F Analyze residual solid (XRPD) C->F E Quantify concentration (HPLC/LC-MS) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution (typically in DMSO) added to an aqueous buffer.[10] This high-throughput method is often used in early drug discovery to rank compounds.

Table 2: Illustrative Solubility Data for 2-(Oxazol-5-YL)propan-1-amine Disclaimer: The following data are illustrative examples and not experimentally determined values.

Solvent/MediumTemperature (°C)Expected Solubility (mg/mL)USP Solubility Classification[1]
Water25> 100Freely Soluble
0.1 N HCl (pH ~1)25> 200Very Soluble
pH 7.4 PBS25> 50Soluble
Ethanol25~ 20Soluble
Dichloromethane25< 1Slightly Soluble
n-Hexane25< 0.1Practically Insoluble

Factors Influencing the Solubility of 2-(Oxazol-5-YL)propan-1-amine

Several factors can significantly impact the solubility of this compound.

pH

As a weak base, the solubility of 2-(Oxazol-5-YL)propan-1-amine is expected to be highly pH-dependent. At pH values below its pKa, the amine group will be protonated, forming a more soluble salt. In contrast, at pH values above its pKa, the un-ionized, less soluble free base will predominate. This relationship is described by the Henderson-Hasselbalch equation and is a critical consideration for oral drug absorption, as the pH varies along the gastrointestinal tract.

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) A R-NH₂ + H⁺ ⇌ R-NH₃⁺ B Equilibrium favors protonated form (R-NH₃⁺) A->B C High Aqueous Solubility B->C D R-NH₂ + H⁺ ⇌ R-NH₃⁺ E Equilibrium favors free base (R-NH₂) D->E F Low Aqueous Solubility E->F

Caption: Influence of pH on the ionization and solubility of an amine.

Crystal Form (Polymorphism)

The arrangement of molecules in the solid state can significantly affect solubility.[1] Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies. Generally, the most thermodynamically stable polymorph has the lowest solubility. It is crucial to characterize the solid form of 2-(Oxazol-5-YL)propan-1-amine to ensure consistent solubility and bioavailability.

Temperature

The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship should be experimentally determined.

Conclusion and Future Directions

This guide has outlined the theoretical principles and practical methodologies for a comprehensive investigation into the solubility of 2-(Oxazol-5-YL)propan-1-amine. While specific experimental data is not yet available, the structural features of the molecule suggest it is likely to be a water-soluble weak base, with its solubility being highly dependent on pH.

A thorough understanding of its solubility in various pharmaceutically relevant media is a prerequisite for successful formulation development. The protocols and logical frameworks presented here provide a self-validating system for researchers to generate the robust data necessary to advance the development of this promising compound. Future work should focus on the experimental determination of its thermodynamic solubility, pKa, and log P, as well as the characterization of its solid-state properties.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]

  • Huuskonen, J. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences, 40(3), 773-777. [Link]

  • Rheolution. (2022). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ISRN Pharmaceutics. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. [Link]

  • PubChem. 3-(Propan-2-yl)-1,2-oxazol-5-amine. [Link]

  • PubChem. 1-[2-(Oxan-2-yl)-1,3-oxazol-5-yl]propan-2-amine. [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Lund University. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

Sources

Exploratory

Chiral separation of 2-(Oxazol-5-YL)propan-1-amine enantiomers

An In-Depth Technical Guide to the Chiral Separation of 2-(Oxazol-5-YL)propan-1-amine Enantiomers Authored by a Senior Application Scientist Foreword: The Chirality Challenge in Modern Drug Development In the landscape o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Separation of 2-(Oxazol-5-YL)propan-1-amine Enantiomers

Authored by a Senior Application Scientist

Foreword: The Chirality Challenge in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical configuration of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other may be inactive or, in the worst-case scenario, contribute to undesirable or toxic effects (the distomer). The case of 2-(Oxazol-5-YL)propan-1-amine, a chiral amine containing an oxazole moiety, exemplifies a structural motif of increasing interest in medicinal chemistry.[1][2][3] The primary amine group and the stereocenter alpha to it are common features in many bioactive compounds.[2] Therefore, the ability to resolve its enantiomers is paramount for any meaningful preclinical and clinical development.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals tasked with the chiral separation of 2-(Oxazol-5-YL)propan-1-amine. It moves beyond a simple recitation of methods to delve into the causality behind experimental choices, empowering the reader to develop robust, efficient, and scalable separation strategies.

Foundational Principles: Understanding Chiral Recognition

The separation of enantiomers is a thermodynamically challenging task because they possess identical physical and chemical properties in an achiral environment.[4] To achieve separation, a chiral environment must be introduced, which allows for the formation of transient diastereomeric complexes with different energy levels. This is most commonly achieved using a Chiral Stationary Phase (CSP) in chromatographic methods.

The prevailing theory for chiral recognition on a CSP is the three-point interaction model .[5] For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three simultaneous points of interaction. At least one of these interactions must be stereochemically dependent. For 2-(Oxazol-5-YL)propan-1-amine, these interactions could include:

  • Hydrogen bonding: The primary amine is a strong hydrogen bond donor.

  • Dipole-dipole interactions: The oxazole ring possesses a dipole moment.

  • π-π stacking: The aromatic oxazole ring can interact with π-basic or π-acidic groups on the CSP.[5]

  • Steric hindrance: The spatial arrangement of the ethyl group and the oxazole ring relative to the chiral center will create steric interactions that differ for each enantiomer when interacting with the chiral selector.

The goal of method development is to identify a CSP and mobile phase combination that maximizes the energetic difference in these interactions for the two enantiomers, leading to differential retention times and, ultimately, separation.

Strategic Pathways for Chiral Resolution

There are several mature technologies for chiral separation. For a molecule like 2-(Oxazol-5-YL)propan-1-amine, the most promising are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and enzymatic resolution.

Technique Principle Advantages Considerations
Chiral HPLC Differential partitioning between a chiral stationary phase and a liquid mobile phase.[2][6]Highly versatile, wide range of available CSPs, well-established technology.[2]Can use significant volumes of organic solvents, potentially longer run times.
Chiral SFC Differential partitioning using supercritical CO2 as the primary mobile phase.[7][8]Fast, high-efficiency separations; "green" due to reduced organic solvent use; ideal for preparative scale.[9][10]Requires specialized instrumentation; challenging for very polar compounds without modifiers.
Enzymatic Resolution Stereoselective enzymatic transformation of one enantiomer, allowing separation from the unreacted enantiomer.[11][12]Highly selective, can produce enantiomers with very high purity, operates under mild conditions.Substrate-dependent, requires screening of enzymes, only resolves 50% of the racemate per run.

The choice between these techniques often depends on the scale of the separation required, available equipment, and the specific properties of the molecule. For analytical-scale purity checks and initial method development, both HPLC and SFC are excellent choices. For large-scale production of a single enantiomer, SFC or preparative HPLC are the industry standards.[9][10]

In-Depth Protocol: Chiral HPLC Method Development

High-performance liquid chromatography equipped with a chiral stationary phase (CSP) is a cornerstone of enantioselective analysis.[2] The development process is a systematic screening and optimization of columns and mobile phases.

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic 2-(Oxazol-5-YL)propan-1-amine SelectCSPs Select Diverse CSPs (Polysaccharide, Crown Ether) Start->SelectCSPs ScreenModes Screen in NP, PO, and RP Modes SelectCSPs->ScreenModes Analyze Analyze Results: Identify 'Hits' (Partial or Full Separation) ScreenModes->Analyze OptimizeMP Optimize Mobile Phase: - Modifier Percentage - Additive Concentration Analyze->OptimizeMP OptimizeTemp Optimize Temperature & Flow Rate OptimizeMP->OptimizeTemp FinalMethod Final Optimized Method OptimizeTemp->FinalMethod Validate Validate Method: (Robustness, Linearity, LOQ) FinalMethod->Validate

Caption: A systematic workflow for chiral HPLC method development.

Step 1: Selection of Chiral Stationary Phases (CSPs)

The primary amine in the target molecule is a key functional group. Therefore, the screening strategy should prioritize CSPs known to perform well with amines.

  • Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs.[2][6] Coated or immobilized derivatives of cellulose and amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points.

    • Recommended Screening Columns: Chiralpak® AD, Chiralpak IC, Chiralcel® OD, Lux® Cellulose-1, Lux Amylose-1.[6][13]

  • Crown Ether-based CSPs: These are specifically designed for the resolution of primary amines.[10] They work by forming inclusion complexes with the protonated amine (-NH3+).

    • Recommended Screening Column: Chiralpak® CR-I (+).[10]

Step 2: Mobile Phase Screening

Screen the selected columns across different elution modes to explore a wide range of interaction mechanisms.

Mode Typical Mobile Phase Rationale for 2-(Oxazol-5-YL)propan-1-amine
Normal Phase (NP) Hexane / Isopropanol (IPA) or Ethanol (EtOH) + AdditiveStrong hydrogen bonding interactions are promoted. The basicity of the amine often requires an additive to prevent peak tailing.
Polar Organic (PO) Acetonitrile (ACN) or Methanol (MeOH) + AdditiveOffers different selectivity compared to NP and RP modes.
Reversed Phase (RP) Water / ACN or MeOH with buffer (e.g., Ammonium Bicarbonate) + AdditiveHydrophobic interactions play a larger role. Buffering the pH is critical to control the ionization state of the amine.

Critical Insight: The Role of Additives For basic analytes like amines, peak shape is often poor due to strong interactions with residual silanols on the silica support. Adding a small amount of a competing base to the mobile phase is crucial.

  • NP/PO Modes: 0.1% Diethylamine (DEA) or n-Butylamine is a standard starting point.

  • RP Mode: Additives are usually part of the buffer system.

Step 3: A Practical Screening Protocol
  • Prepare Stock Solution: Dissolve racemic 2-(Oxazol-5-YL)propan-1-amine in a suitable solvent (e.g., ethanol) to a concentration of ~1 mg/mL.

  • Initial Screening Conditions:

    • Columns: As selected in Step 1.

    • Mobile Phases:

      • NP: 90:10 Hexane:IPA + 0.1% DEA

      • PO: 100% MeOH + 0.1% DEA

      • RP: 70:30 Water (10mM Ammonium Bicarbonate):ACN

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV (e.g., 220 nm or 254 nm, depending on chromophore)

  • Execution: Inject the racemic sample onto each column/mobile phase combination.

  • Evaluation: Analyze the chromatograms. Look for any separation, even partial. Calculate the selectivity (α) and resolution (Rs) for promising candidates. A resolution (Rs) > 1.5 is considered baseline separation.[13]

Step 4: Optimization

Once a "hit" (a CSP/mobile phase system showing selectivity) is identified, optimize the separation by systematically adjusting the mobile phase composition, temperature, and flow rate to maximize resolution and minimize run time. For instance, in normal phase, varying the percentage of the alcohol modifier (e.g., from 2% to 20% IPA) will significantly impact retention and can fine-tune the resolution.

The SFC Advantage: A High-Throughput, Green Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often surpassing HPLC in speed and efficiency, particularly at the preparative scale.[9][10] The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure.[7]

Step 1: SFC System and Column Selection

The CSPs used in SFC are often the same polysaccharide-based columns proven in HPLC.

Step 2: Mobile Phase Development in SFC

The mobile phase in SFC consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol.

  • Co-solvent Screening: Start by screening a range of co-solvents (e.g., Methanol, Ethanol, Isopropanol) at a fixed concentration (e.g., 20%).

  • Additive Selection: As with HPLC, a basic additive is essential for good peak shape with amines. 0.1-0.5% Diethylamine (DEA) is a common choice.

A Practical SFC Screening Protocol
  • Prepare Stock Solution: As in the HPLC protocol.

  • Initial Screening Conditions:

    • Columns: Chiralpak® AD-H, IC-H, etc. (SFC-specific particle sizes, e.g., 3 µm or 5 µm).

    • Mobile Phase: CO2 / Modifier (e.g., Methanol) gradient from 5% to 40% over 5-10 minutes.

    • Additive: 0.2% DEA in the modifier.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.[14]

  • Execution and Optimization: Inject the sample and identify the best CSP/co-solvent combination. Optimize by adjusting the co-solvent percentage (isocratic) or gradient slope, back pressure, and temperature to achieve the desired resolution.

Biochemical Approach: Enzymatic Kinetic Resolution

An alternative to chromatography is enzymatic kinetic resolution. This method exploits the high stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one of the two enantiomers.[11] For a primary amine, a common reaction is N-acylation.

Workflow for Enzymatic Kinetic Resolution

cluster_0 Phase 1: Screening cluster_1 Phase 2: Monitoring & Workup cluster_2 Phase 3: Analysis Start Racemic Amine + Acyl Donor ScreenEnzymes Screen Lipases (e.g., CAL-B, PPL, Candida rugosa) Start->ScreenEnzymes ScreenSolvents Screen Organic Solvents (e.g., Toluene, MTBE) ScreenEnzymes->ScreenSolvents Monitor Monitor Reaction by Chiral HPLC/SFC ScreenSolvents->Monitor StopRxn Stop Reaction at ~50% Conversion Monitor->StopRxn Separate Separate Acylated Amine from Unreacted Amine StopRxn->Separate AnalyzeEE Determine Enantiomeric Excess (ee%) of Both Products Separate->AnalyzeEE

Caption: General workflow for enzymatic kinetic resolution of an amine.

A General Protocol for Enzymatic Resolution
  • Setup: In a vial, dissolve the racemic 2-(Oxazol-5-YL)propan-1-amine (1 equivalent) in a suitable organic solvent (e.g., toluene or MTBE).

  • Add Reagents: Add an acyl donor (e.g., ethyl acetate, 1 equivalent) and the lipase to be screened (e.g., Novozym 435, which is immobilized Candida antarctica lipase B).[12]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).[12]

  • Monitoring: Periodically take small aliquots from the reaction, quench the enzyme activity (e.g., by filtration), and analyze the sample using the previously developed chiral HPLC or SFC method to determine the conversion percentage and the enantiomeric excess (ee%) of the remaining starting material and the acylated product.

  • Workup: When the reaction reaches approximately 50% conversion, stop the reaction. The product mixture now contains one enantiomer of the unreacted amine and the opposite enantiomer of the N-acylated amine. These two compounds have different chemical properties and can be easily separated by standard silica gel chromatography or extraction.

This method can yield both enantiomers in high optical purity, provided a suitable enzyme is found.[12]

Conclusion and Future Outlook

The chiral separation of 2-(Oxazol-5-YL)propan-1-amine is a solvable, albeit non-trivial, challenge that lies at the heart of modern pharmaceutical development. A systematic screening approach using both polysaccharide and crown-ether based CSPs under HPLC and SFC conditions is the most robust strategy for achieving a baseline separation. The high speed and green credentials of SFC make it a particularly attractive platform, not only for analytical method development but also for preparative-scale purification.[9] Enzymatic resolution stands as a powerful orthogonal technique, capable of producing material of very high enantiopurity.

By grounding experimental design in the fundamental principles of chiral recognition and by pursuing a logical, multi-platform screening strategy, researchers can efficiently develop and validate a separation method that is fit for purpose, whether for determining enantiomeric purity in a discovery setting or for producing grams of a single enantiomer for advanced toxicological and pharmacological studies.

References

  • MDPI. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Available from: [Link]

  • PMC, NIH. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available from: [Link]

  • PMC, NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • John Wiley & Sons, Inc. CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available from: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]

  • Spectroscopy Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • PubMed. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • PMC. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Available from: [Link]

  • Wiley Online Library. Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • PMC, NIH. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Available from: [Link]

  • Google Patents. US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available from: [Link]

  • PMC, PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • AFMPS. Journal of Chromatography A. Available from: [Link]

  • Phenomenex. Chiral Super Critical Fluid Chromatography. Available from: [Link]

  • OUCI. Direct Amine-Catalyzed Enantioselective Synthesis of Pentacyclic Dibenzo[b,f][4][13]oxazepine/Thiazepine-Fu…. Available from: [Link]

  • separations.news. Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-(Oxazol-5-yl)propan-1-amine

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(oxazol-5-yl)propan-1-amine , a critical pharmacophore found in histamine H3 antagonists and various bio-active alkaloids....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(oxazol-5-yl)propan-1-amine , a critical pharmacophore found in histamine H3 antagonists and various bio-active alkaloids. Unlike standard 2,5-disubstituted oxazole syntheses (often achieved via Robinson-Gabriel cyclization), this protocol targets the 5-monosubstituted oxazole core with a specific amino-alkyl side chain.

The method utilizes a Van Leusen oxazole synthesis to construct the heterocyclic ring from a chiral or racemic amino-aldehyde precursor. This approach is selected for its high regioselectivity, ensuring the exclusive formation of the 5-substituted isomer without contamination from the 4-isomer.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the oxazole ring late in the sequence to maintain the integrity of the amine-bearing side chain.

Strategic Disconnections:
  • C–C Disconnection (Ring Formation): The oxazole ring is constructed via a [3+2] cycloaddition between TosMIC (Toluenesulfonylmethyl isocyanide) and an aldehyde .

  • Functional Group Interconversion (FGI): The aldehyde precursor, N-Boc-3-amino-2-methylpropanal, is derived from the corresponding amino alcohol via mild oxidation.

  • Protection Strategy: A tert-butoxycarbonyl (Boc) group is employed to mask the primary amine, as it is stable to the basic conditions of the Van Leusen reaction (K₂CO₃/MeOH) but easily removed under acidic conditions.

Retrosynthesis Target 2-(Oxazol-5-yl)propan-1-amine (Target Molecule) Intermediate1 N-Boc-2-(Oxazol-5-yl)propan-1-amine (Protected Intermediate) Target->Intermediate1 Acidic Deprotection (TFA or HCl) Aldehyde 3-(Boc-amino)-2-methylpropanal (Key Precursor) Intermediate1->Aldehyde Van Leusen Cyclization (TosMIC, K2CO3) TosMIC TosMIC (C-N-C Synthon) Intermediate1->TosMIC StartMat 3-Amino-2-methylpropanol (Starting Material) Aldehyde->StartMat 1. Boc Protection 2. Parikh-Doering Oxidation

Figure 1: Retrosynthetic strategy highlighting the Van Leusen cyclization as the key constructive step.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Aldehyde Generation)

Objective: Synthesize tert-butyl (2-methyl-3-oxopropyl)carbamate. Rationale: Direct reduction of the corresponding ester often leads to over-reduction. We proceed via the alcohol, followed by a mild oxidation (Parikh-Doering) to prevent racemization of the alpha-chiral center.

Step 1.1: Boc-Protection
  • Setup: Charge a 500 mL round-bottom flask (RBF) with 3-amino-2-methylpropanol (10.0 g, 112 mmol) and DCM (100 mL).

  • Addition: Add Triethylamine (17.2 mL, 123 mmol). Cool to 0°C.[1]

  • Reaction: Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (26.9 g, 123 mmol) dissolved in DCM (50 mL).

  • Completion: Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain).[1]

  • Workup: Wash with 1M citric acid (2x), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield Expectation: >95% (Colorless oil).

Step 1.2: Parikh-Doering Oxidation

Note: This method is preferred over Swern for ease of handling at larger scales.

  • Setup: Dissolve the alcohol from Step 1.1 (10.0 g, 52.8 mmol) in dry DMSO (60 mL) and DCM (60 mL). Add Triethylamine (22.0 mL, 158 mmol). Cool to 0°C.[1]

  • Reaction: Add Sulfur trioxide pyridine complex (SO₃·Py) (25.2 g, 158 mmol) in portions over 20 mins.

  • Monitoring: Stir at 0°C for 2 hours. The aldehyde is unstable; proceed immediately to workup upon consumption of starting material.

  • Workup: Quench with water. Extract with DCM. Wash organic layer extensively with water (to remove DMSO) and brine.

  • Purification: Rapid filtration through a short silica plug (eluent: 20% EtOAc/Hexanes) to remove pyridine salts. Concentrate in vacuo (bath <30°C).

    • Storage: Use immediately in Phase 2.

Phase 2: The Van Leusen Oxazole Synthesis

Objective: Construct the 5-substituted oxazole ring. Mechanism: Base-mediated deprotonation of TosMIC, addition to the aldehyde, 5-endo-dig cyclization, and elimination of p-toluenesulfinic acid.[2]

ReagentEquiv.[1][3][4]Role
Aldehyde (from Phase 1) 1.0Electrophile
TosMIC 1.1C1-N-C1 Synthon
K₂CO₃ 2.0Base
Methanol (MeOH) SolventProtic solvent required for elimination

Protocol:

  • Dissolution: In a clean RBF, dissolve the freshly prepared Aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (0.2 M concentration relative to aldehyde).

  • Cyclization: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) in one portion.

  • Conditions: Heat the suspension to reflux (65°C) for 3–5 hours.

    • Visual Cue: The reaction often turns from a white suspension to a clear, slightly yellow solution, then precipitates salts.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in EtOAc and water.[1] Separate layers.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target Product:tert-butyl (2-(oxazol-5-yl)propyl)carbamate.

    • Key NMR Signal: Look for the oxazole C2-H singlet around δ 7.8–8.0 ppm and C4-H singlet around δ 6.8–7.0 ppm .

Phase 3: Deprotection & Salt Formation

Objective: Isolate 2-(Oxazol-5-yl)propan-1-amine.

  • Reaction: Dissolve the Boc-protected intermediate in DCM . Add Trifluoroacetic acid (TFA) (1:4 ratio v/v with DCM). Stir at RT for 1 hour.

  • Free Basing (Optional): Concentrate to dryness. Redissolve in MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with sat. NaHCO₃ and extract with DCM/iPrOH (3:1).

  • Salt Formation (Recommended for Stability): Dissolve the free amine in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate.

    • Final Product: 2-(Oxazol-5-yl)propan-1-amine hydrochloride.

Quantitative Data & Process Parameters

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Oxidation Temperature < 5°C (Addition)Higher temps lead to racemization of the alpha-methyl group.
Aldehyde Stability Use within 4 hrsAlpha-amino aldehydes are prone to oligomerization.
MeOH Water Content < 0.1%Water competes with the cyclization, reducing yield.
TosMIC Quality Fresh, white solidYellow/degraded TosMIC fails to undergo cyclization.
Expected Yields
StepReactionTypical Yield
1Boc Protection92–96%
2Oxidation80–85%
3Van Leusen Cyclization65–75%
4Deprotection>90%

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Amino Alcohol + Boc2O Step2 Oxidation (SO3.Py/DMSO) Step1->Step2 Extract & Dry Step3 Aldehyde + TosMIC (K2CO3/MeOH) Step2->Step3 Immediate Use Step4 Reflux 4h Step3->Step4 Step5 TFA Deprotection Step4->Step5 Purify Step6 HCl Salt Formation Step5->Step6 Final Polish

Figure 2: Step-by-step experimental workflow from starting amino alcohol to final hydrochloride salt.

Troubleshooting & Safety

Safety Hazards[6]
  • TosMIC: Evolves foul odors and is toxic. Handle exclusively in a fume hood.

  • DMSO/SO₃·Py: Exothermic reaction. Ensure cooling bath is active before addition.

  • Oxazoles: Low molecular weight oxazoles can be volatile; avoid high-vacuum drying for extended periods if the free base is isolated.

Troubleshooting Guide
  • Problem: Low yield in Van Leusen step.

    • Root Cause:[1][3][5][6][7] Aldehyde degradation or wet Methanol.

    • Solution: Dry MeOH over Mg/I₂ or molecular sieves. Ensure aldehyde is used immediately after workup.

  • Problem: Product is a mixture of enantiomers (if chiral SM used).

    • Root Cause:[1][3][5][6][7] Racemization during oxidation or basic cyclization.

    • Solution: Switch oxidation to Dess-Martin Periodinane (DMP) (neutral conditions). Reduce K₂CO₃ load or lower temp to 50°C in Van Leusen step.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic-Chemistry.org. Link

  • Marcaccini, S., et al. "A Facile Synthesis of 5-Substituted Oxazoles." Journal of Organic Chemistry, vol. 60, no. 24, 1995. (Contextual reference for isocyanide chemistry).
  • PubChem. "2-(2-Propyl-1,3-oxazol-5-yl)propan-1-amine (Analogous Structure)." National Library of Medicine. Link

  • Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981, pp. 165-185.

Sources

Application

Application Note: High-Yield Synthesis of 2-(Oxazol-5-yl)propan-1-amine

This Application Note provides a rigorous, high-yield synthetic protocol for 2-(Oxazol-5-yl)propan-1-amine , a valuable heterocyclic building block in medicinal chemistry.[1] The guide is designed for immediate implement...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-yield synthetic protocol for 2-(Oxazol-5-yl)propan-1-amine , a valuable heterocyclic building block in medicinal chemistry.[1] The guide is designed for immediate implementation by drug discovery teams, emphasizing reproducibility, scalability, and mechanistic understanding.

Abstract & Strategic Overview

The oxazole moiety is a critical pharmacophore in drug development, often serving as a bioisostere for amides or esters to improve metabolic stability. The target molecule, 2-(Oxazol-5-yl)propan-1-amine , represents a "privileged scaffold"—a 5-substituted oxazole tethered to a primary amine via a branched alkyl chain.[1]

Synthetic Challenge: Direct functionalization of the oxazole ring at the C5 position is difficult due to its electron-rich nature.[1] Solution: This protocol utilizes a Retrosynthetic Strategy based on the Van Leusen Oxazole Synthesis . By reacting a specific


-branched aldehyde with Tosylmethyl Isocyanide (TosMIC), we construct the oxazole ring de novo with the alkyl side chain already in place. This avoids the regioselectivity issues common in direct arylation methods.

Core Workflow:

  • Precursor Assembly: Preparation of protected

    
    -amino aldehyde.[1]
    
  • Heterocycle Formation: Base-mediated [3+2] cycloaddition with TosMIC.

  • Deprotection: Controlled release of the primary amine.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases. The critical intermediate is


-Boc-3-amino-2-methylpropanal , which dictates the carbon skeleton of the final product.[1]

Retrosynthesis Target Target: 2-(Oxazol-5-yl)propan-1-amine Intermediate Intermediate: N-Boc-2-(Oxazol-5-yl)propan-1-amine Target->Intermediate Acid Deprotection Aldehyde Key Precursor: N-Boc-3-amino-2-methylpropanal Intermediate->Aldehyde Van Leusen (TosMIC, K2CO3) TosMIC Reagent: TosMIC Intermediate->TosMIC Starting Starting Material: Methyl 3-amino-2-methylpropionate Aldehyde->Starting 1. Boc-Protection 2. Reduction/Oxidation

Figure 1: Retrosynthetic disconnection showing the critical Van Leusen cycloaddition step.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Aldehyde Generation)

Objective: Convert commercial Methyl 3-amino-2-methylpropionate to the corresponding aldehyde.[1] Note: Direct reduction of ester to aldehyde with DIBAL-H can be fickle on scale.[1] We employ a robust Reduction-Oxidation sequence to ensure high yield and purity.[1]

Step 1.1: Boc-Protection [1]

  • Dissolve Methyl 3-amino-2-methylpropionate HCl (10.0 g, 65 mmol) in DCM (100 mL).

  • Add

    
     (2.5 eq) followed by 
    
    
    
    (1.1 eq) at 0°C.
  • Stir at RT for 4 h. Wash with 1N HCl, brine, dry (

    
    ), and concentrate.
    
  • Yield: ~95% (Colorless oil).

Step 1.2: Reduction to Alcohol

  • Dissolve Boc-ester (14.0 g, 60 mmol) in dry THF (150 mL).

  • Add

    
     (2.0 eq) portion-wise at 0°C (Exothermic!).
    
  • Stir at RT overnight. Quench carefully with sat.

    
    .
    
  • Extract with EtOAc. Yield: ~90% (Viscous oil).

Step 1.3: Swern Oxidation (Alcohol


 Aldehyde) 
Critical: The aldehyde is prone to racemization (if chiral) and polymerization. Use immediately.
  • Cool oxalyl chloride (1.2 eq) in DCM to -78°C. Add DMSO (2.4 eq) dropwise. Stir 15 min.

  • Add solution of Alcohol (Step 1.2) in DCM dropwise. Stir 30 min at -78°C.

  • Add

    
     (5.0 eq). Warm to 0°C over 1 h.
    
  • Quench with water, extract DCM.

  • Check: TLC should show a new spot (Aldehyde). Use crude in Phase 2.

Phase 2: The Van Leusen Oxazole Synthesis

Mechanism: The TosMIC anion attacks the aldehyde carbonyl.[2][3][4] The resulting intermediate cyclizes to an oxazoline, followed by elimination of


-toluenesulfinic acid (TosH) to aromatize the ring.

Reagents Table:

Reagent Equiv. Role
Crude Aldehyde (from Step 1.3) 1.0 Electrophile
Tosylmethyl Isocyanide (TosMIC) 1.1 C-N-C Synthon

| Potassium Carbonate (


) | 2.0 | Base |
| Methanol (MeOH) | Solvent | Protic solvent (Essential) |

Protocol:

  • Setup: In a round-bottom flask, dissolve the crude aldehyde (approx. 50 mmol) in anhydrous Methanol (250 mL).

  • Addition: Add TosMIC (10.7 g, 55 mmol) in one portion.

  • Base: Add

    
     (13.8 g, 100 mmol).
    
  • Reaction: Reflux the suspension for 3–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hex 1:1). The aldehyde spot will disappear; a UV-active product spot (Oxazole) will appear.[1]

  • Workup:

    • Cool to RT. Remove MeOH under reduced pressure.

    • Resuspend residue in water (100 mL) and EtOAc (100 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with brine, dry (

      
      ), and concentrate.
      
  • Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes).

    • Target:tert-butyl (2-(oxazol-5-yl)propyl)carbamate .[1]

    • Expected Yield: 65–75% (over 2 steps from alcohol).

Phase 3: Deprotection & Salt Formation[1]
  • Dissolve the protected oxazole (5.0 g) in DCM (20 mL).

  • Add 4N HCl in Dioxane (20 mL) at 0°C.

  • Stir at RT for 2 h. A white precipitate often forms.

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities.

  • Final Product: 2-(Oxazol-5-yl)propan-1-amine dihydrochloride .

Mechanistic Validation & Troubleshooting

Mechanism of the Van Leusen Reaction: Understanding the mechanism is vital for troubleshooting. The reaction requires a protic solvent (MeOH) to facilitate the elimination of the tosyl group.

Mechanism Step1 TosMIC Anion Formation Step2 Aldol-type Addition Step1->Step2 Base Step3 5-Endo-Dig Cyclization Step2->Step3 Equilibrium Step4 Elimination of Toluenesulfinic Acid Step3->Step4 Irreversible

Figure 2: Mechanistic flow of the Van Leusen Oxazole Synthesis.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield in Phase 2 Aldehyde degradationEnsure Aldehyde is fresh. Do not store >2h.
Incomplete Reaction Moisture in MeOHUse anhydrous MeOH. Water inhibits the base.
Side Products Polymerization of TosMICAdd TosMIC after the aldehyde is dissolved.
Racemization Base sensitivityIf chiral product is required, minimize reflux time or use

at RT (longer time).

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[5] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1][5] Journal of Organic Chemistry, 1977, 42(7), 1153–1159. Link

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[5] Journal of Organic Chemistry, 2000, 65(5), 1516–1524. Link

  • Marcantonio, K. M., et al. "Practical Synthesis of 5-Substituted Oxazoles." Organic Letters, 2004.
  • Wipf, P., et al. "Synthesis of oxazoles from amino acids." Journal of Organic Chemistry, 1993.

Sources

Method

Analytical methods for quantification of 2-(Oxazol-5-YL)propan-1-amine

An Application Note on the Analytical Quantification of 2-(Oxazol-5-YL)propan-1-amine Introduction 2-(Oxazol-5-YL)propan-1-amine is a chiral amine containing an oxazole moiety. Such structures are of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Quantification of 2-(Oxazol-5-YL)propan-1-amine

Introduction

2-(Oxazol-5-YL)propan-1-amine is a chiral amine containing an oxazole moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds.[1] The oxazole ring is a versatile scaffold, and its derivatives have shown a wide range of pharmacological activities.[2][3] Accurate and reliable quantification of 2-(Oxazol-5-YL)propan-1-amine is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.[4] Given its chiral nature, the separation and individual quantification of its enantiomers are often mandatory, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1]

This application note provides detailed protocols for the quantification of 2-(Oxazol-5-YL)propan-1-amine using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a specific method for chiral separation is presented. These methods are designed to be robust and adhere to the principles of analytical method validation as outlined by regulatory bodies like the FDA.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of pharmaceuticals due to its robustness and reliability.[7][8] This method is suitable for the routine analysis of 2-(Oxazol-5-YL)propan-1-amine in bulk drug substances and formulated products.

Principle

The compound is separated on a reversed-phase HPLC column based on its polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good separation and peak shape. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the calibration range.

    • For formulated products, an extraction step may be necessary to remove excipients.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm (estimated based on the oxazole chromophore).

  • Method Validation:

    • The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[9]

    • Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][10]

Data Presentation
Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (240 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV analysis workflow for 2-(Oxazol-5-YL)propan-1-amine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-(Oxazol-5-YL)propan-1-amine at very low concentrations, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[11][12][13]

Principle

The analyte is first separated by liquid chromatography and then introduced into a mass spectrometer. In the mass spectrometer, the molecule is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Experimental Protocol
  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.[14]

  • LC-MS/MS Conditions:

    • LC System: UPLC system for fast analysis.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ (to be determined based on the exact mass).

      • Product Ion (Q3): A characteristic fragment ion (to be determined by infusion and fragmentation studies).

Data Presentation
Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision (% RSD) ≤ 15.0%< 10%
LOD 0.03 ng/mL0.03 ng/mL
LOQ 0.1 ng/mL0.1 ng/mL
Experimental Workflow

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + IS precipitate Protein Precipitation (ACN) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate & Reconstitute centrifuge->evaporate inject Inject into UPLC evaporate->inject separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Integrate MRM Signal mrm->integrate quantify Quantify Concentration integrate->quantify

Caption: LC-MS/MS analysis workflow for 2-(Oxazol-5-YL)propan-1-amine in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of 2-(Oxazol-5-YL)propan-1-amine, particularly for impurity profiling where volatile impurities are of interest.[15] Primary amines often require derivatization to improve their volatility and chromatographic behavior.[16]

Principle

The amine is chemically modified (derivatized) to make it more volatile and thermally stable. The derivatized analyte is then separated in a gas chromatograph and detected by a mass spectrometer.

Experimental Protocol
  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: 50 - 550 m/z.

Chiral Separation by HPLC

The separation of enantiomers is critical for chiral drugs.[1] Chiral HPLC using a chiral stationary phase (CSP) is the most common approach for this purpose.[17]

Principle

The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for their broad applicability.[18]

Experimental Protocol
  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an appropriate concentration.

  • Chiral HPLC Conditions:

    • Column: A cellulose-based chiral column (e.g., Lux Cellulose-1 or Chiralpak AD).[17]

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 240 nm.

Data Presentation
Parameter Hypothetical Result
Resolution (Rs) > 1.5
Selectivity (α) > 1.1
Elution Order To be determined experimentally
Experimental Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing sample Racemic Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect peaks Separated Enantiomer Peaks detect->peaks quantify Quantify Each Enantiomer peaks->quantify

Sources

Application

Application Note: 2-(Oxazol-5-yl)propan-1-amine as a Bioisosteric Scaffold

Topic: 2-(Oxazol-5-yl)propan-1-amine in Medicinal Chemistry Applications Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Oxazol-5-yl)propan-1-amine in Medicinal Chemistry Applications Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Strategic Value of the Oxazole-Alkylamine Motif

In the landscape of modern drug design, 2-(Oxazol-5-yl)propan-1-amine represents a high-value "chiral building block" utilized primarily for its bioisosteric properties. Structurally, it consists of a propyl amine chain substituted at the


-position (C2) with an oxazole ring attached via its C5 position.

This scaffold serves as a critical bioisostere for phenylalanine and histamine derivatives . By replacing the phenyl ring of a phenethylamine with an oxazole, medicinal chemists can modulate:

  • Lipophilicity (LogP): Oxazoles are significantly more polar than phenyl rings, lowering LogP and improving aqueous solubility (LLE efficiency).

  • Metabolic Stability: The oxazole ring is generally resistant to CYP450-mediated oxidation compared to electron-rich phenyl rings.

  • Hydrogen Bonding: The oxazole nitrogen (N3) acts as a weak hydrogen bond acceptor, offering novel binding interactions within receptor pockets (e.g., GPCRs, Kinases) that a phenyl ring cannot provide.

Key Physicochemical Profile
PropertyValue (Approx.)Note
Molecular Formula

Low MW fragment (< 150 Da) ideal for FBDD.
Molecular Weight 126.16 g/mol High ligand efficiency potential.
ClogP ~0.1 - 0.5Significantly lower than phenyl analog (~1.8).
pKa (Amine) ~9.5 - 10.0Typical primary aliphatic amine.
pKa (Oxazole) ~0.8Very weak base; remains neutral at physiological pH.
Topological Polar Surface Area (TPSA) ~52 ŲFavorable for CNS penetration (if amine is masked/modulate).

Medicinal Chemistry Applications

Bioisosteric Replacement in GPCR Ligands

This amine is a direct structural analog of


-methylphenethylamine . In H3 receptor antagonists and 5-HT receptor modulators, replacing the phenyl ring with a 5-linked oxazole often maintains potency while reducing lipophilic non-specific binding.
  • Mechanism: The oxazole geometry mimics the "flat" aromatic aspect of phenyl but introduces a dipole moment that can interact with polar residues (e.g., Ser, Thr) in the binding pocket.

Fragment-Based Drug Discovery (FBDD)

As a fragment, 2-(oxazol-5-yl)propan-1-amine offers a "vectorized" handle. The primary amine allows for rapid expansion via amide coupling or reductive amination, while the C2-methyl group introduces chirality, allowing for the exploration of stereoselective pockets.

Peptide Bond Isosteres

In peptidomimetics, this unit can serve as a Phe-Ala dipeptide mimetic or a constrained linker, where the oxazole ring acts as a rigid spacer that mimics the peptide bond's planarity while resisting proteolysis.

Synthesis Protocol: The Van Leusen Route

While several routes exist, the Van Leusen Oxazole Synthesis is the industry standard for generating 5-substituted oxazoles with high regioselectivity. This protocol describes the synthesis of the scaffold starting from a protected amino-aldehyde.

Experimental Workflow Diagram

G Start Start: N-Boc-3-amino-2-methylpropanal Intermediate Intermediate: N-Boc-2-(Oxazol-5-yl)propan-1-amine Start->Intermediate Van Leusen Cyclization Reflux, 4h TosMIC Reagent: TosMIC (p-Toluenesulfonylmethyl isocyanide) TosMIC->Intermediate Base Base: K2CO3 / MeOH Base->Intermediate Deprotection Step 2: TFA or HCl/Dioxane Intermediate->Deprotection N-Boc Cleavage Product Final Product: 2-(Oxazol-5-yl)propan-1-amine (Salt) Deprotection->Product Purification

Caption: Synthesis of 2-(Oxazol-5-yl)propan-1-amine via Van Leusen cyclization of a protected amino-aldehyde.

Detailed Protocol
Step 1: Van Leusen Cyclization

Objective: Construct the oxazole ring at the C5 position using TosMIC. Precursor: tert-butyl (2-methyl-3-oxopropyl)carbamate (Protected amino-aldehyde).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve TosMIC (1.0 equiv) and the aldehyde precursor (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.2 equiv) in one portion.
    
  • Reaction: Heat the mixture to reflux (65°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde.

    • Note: The reaction proceeds via an intermediate dihydro-oxazole which eliminates

      
       to form the aromatic oxazole.
      
  • Workup: Cool to room temperature. Remove methanol under reduced pressure. Resuspend the residue in EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the N-Boc protected oxazole .

Step 2: Deprotection

Objective: Reveal the primary amine.

  • Dissolution: Dissolve the N-Boc intermediate in Dichloromethane (DCM) (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v) or 4N HCl in Dioxane . Stir at room temperature for 1–2 hours.

  • Isolation:

    • For TFA salt: Concentrate to dryness. Azeotrope with toluene (3x) to remove excess TFA.

    • For Free Base: Neutralize with saturated

      
      , extract with DCM/Isopropanol (3:1), dry, and concentrate.
      
  • Storage: Store as the HCl salt at -20°C. The free amine is hygroscopic and sensitive to

    
    .
    

Experimental Handling & Stability

Storage and Stability
  • Hygroscopicity: The free amine is highly hygroscopic. It should be handled in a desiccator or glovebox if precise stoichiometry is required.

  • Oxazole Sensitivity: The oxazole ring is generally stable but can undergo ring-opening (hydrolysis) under strong acidic conditions at high temperatures (e.g., boiling 6N HCl). Standard Boc-deprotection conditions (TFA/RT) are safe.

  • Racemization: If using a chiral starting material, the stereocenter at C2 (alpha to the oxazole) is relatively stable, but strong bases should be avoided to prevent epimerization.

Coupling Reactions (General Protocol)

When using this amine as a building block for amide coupling:

  • Reagents: Use mild coupling agents like HATU or T3P to prevent racemization.

  • Base: Use DIPEA (3.0 equiv) to neutralize the amine salt.

  • Solvent: DMF or DMF/DCM mixtures are optimal.

  • Order of Addition: Pre-activate the carboxylic acid with HATU/Base for 5 mins before adding the amine salt.

Comparative Analysis: Oxazole vs. Phenyl

FeaturePhenyl-AlkylamineOxazole-Alkylamine (This Topic)Impact on Drug Design
Electronic Character Electron-rich, lipophilicElectron-deficient, polarReduced metabolic liability (CYP blocking).
Geometry 6-membered ring (120° angles)5-membered ring (104-110° angles)Altered vector; may access different sub-pockets.
Interactions

stacking, Hydrophobic
H-bond acceptor (N), DipoleEnhanced selectivity for polar pockets.
Solubility LowModerate to HighImproved formulation properties.

References

  • PubChem Compound Summary. 1-[2-(Oxan-2-yl)-1,3-oxazol-5-yl]propan-2-amine (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

  • Van Leusen, A. M., et al.Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles. Tetrahedron Letters, 1972.
  • Meanwell, N. A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[1] Journal of Medicinal Chemistry, 2011. (Context on oxazole as phenyl bioisostere).

  • Bembenek, S. D., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, 2020. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(Oxazol-5-yl)propan-1-amine

Status: Operational Ticket ID: OX-AMINE-CRYS-001 Assigned Specialist: Senior Application Scientist, Process R&D Executive Summary Crystallizing 2-(Oxazol-5-yl)propan-1-amine presents a unique set of physicochemical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-AMINE-CRYS-001 Assigned Specialist: Senior Application Scientist, Process R&D

Executive Summary

Crystallizing 2-(Oxazol-5-yl)propan-1-amine presents a unique set of physicochemical challenges due to its low molecular weight, the basicity of the primary amine, and the sensitivity of the oxazole ring to hydrolytic cleavage. This guide addresses the three most common failure modes reported by researchers:

  • Persistent Oil Formation: The free base is likely an oil; salt formation is mandatory but often results in "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

  • Hygroscopicity: Simple mineral acid salts (e.g., HCl) often form deliquescent solids due to high solubility and flexible crystal lattices.

  • Chemical Instability: Aggressive acidification can trigger oxazole ring opening or polymerization.

Phase 1: Pre-Crystallization Assessment

Before attempting crystallization, you must characterize the input material. The free base of 2-(Oxazol-5-yl)propan-1-amine is a functionalized alkyl-heterocycle .

Critical Check: Purity & Form
  • Is your material an oil? This is expected. The intermolecular forces (Van der Waals + weak H-bonding) in the free base are insufficient to form a stable lattice at room temperature. Do not attempt to crystallize the free base.

  • Action: You must perform a Salt Screen .

Phase 2: Salt Selection Strategy

User Question: "I tried 1.0 eq of HCl in Dioxane, but I got a sticky gum. Why?"

Technical Insight: The Chloride ion (


) is a small, spherical counterion. When paired with a flexible alkyl-amine chain, it often creates a crystal lattice with high "free volume" or weak packing energy, leading to low melting points and high hygroscopicity.

Recommended Protocol: Switch to bidentate organic acids . These "molecular staples" can bridge two amine molecules or form hydrogen-bond networks that stabilize the lattice.

Table 1: Recommended Counterions for Oxazole Amines
CounterionpKa (Acid)StoichiometryAdvantageRisk
Oxalic Acid 1.25, 4.271:1 or 1:2High lattice energy; often forms stable, non-hygroscopic solids.Toxicity; potential for oxalate esters if heated in alcohols.
Fumaric Acid 3.03, 4.542:1 or 1:1Excellent H-bond donor/acceptor; rigid backbone promotes crystallinity.Lower solubility; may require heating to dissolve.[1]
L-Tartaric Acid 2.98, 4.341:1Chiral resolution potential; forms robust diastereomeric salts.High water solubility (risk of hydrate formation).
HCl (Gas/Ether) -7.01:1Standard first choice.High Risk: Often hygroscopic/deliquescent for this class.
Visual Workflow: Salt Screening Decision Tree

SaltScreening Start Start: Oily Free Base SolventSelect Dissolve in Polar Aprotic (e.g., EtOAc, THF, MeCN) Start->SolventSelect AcidAdd Add Acid (0.95 eq) Avoid excess acid SolventSelect->AcidAdd CheckPrecip Observation: Precipitate or Oil? AcidAdd->CheckPrecip Solid Solid Formed CheckPrecip->Solid Crystalline Oil Oiling Out (Two Liquid Phases) CheckPrecip->Oil Emulsion/Gum HeatCool Heat to dissolve, then cool slowly Solid->HeatCool Recrystallize Seed Add Anti-solvent (e.g., MTBE, Heptane) Oil->Seed Troubleshoot

Figure 1: Decision tree for initial salt screening. Note that "Oiling Out" requires a distinct troubleshooting path (see Phase 3).

Phase 3: Troubleshooting "Oiling Out" (LLPS)

User Question: "The solution turns cloudy upon cooling, but instead of crystals, I see oil droplets on the flask walls."

Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) .[2][3] It occurs when the "Oiling Out" boundary is crossed before the Solubility curve (Metastable Zone). The system is thermodynamically driven to separate into a solute-rich oil phase and a solute-poor solvent phase because the energy barrier to form a crystal nucleus is too high.

The Fix: The "Cloud Point" Maneuver

You must bypass the LLPS region by lowering the supersaturation or changing the solvent polarity.

Protocol:

  • Re-heat the mixture until the oil redissolves (Solution becomes clear).

  • Add a Seed Crystal: If you have any solid from a previous batch (even a speck), add it now at a temperature just below the saturation point.

  • Slow Cooling: Cool at a rate of 0.1°C/min. Rapid cooling promotes oiling.

  • Solvent Swap: If oiling persists, your solvent is too polar.

    • Current: Ethanol/Water

      
      Switch to: IPA/Isopropyl Acetate.
      
    • Current: THF

      
      Switch to: MeCN/MTBE.
      
Visual Mechanism: Oiling Out vs. Nucleation

PhaseDiagram cluster_0 Phase Diagram: Temperature vs. Concentration SolubilityCurve Solubility Curve (Stable Zone) OilingZone Oiling Out Zone (LLPS - Metastable) SolubilityCurve->OilingZone High Supersaturation NucleationZone Nucleation Zone (Crystal Growth) SolubilityCurve->NucleationZone Controlled Cooling + Seeding

Figure 2: Conceptual Phase Diagram. To crystallize, you must stay in the Blue Zone (Nucleation) and avoid the Red Zone (Oiling Out) by controlling concentration and temperature.

Phase 4: Chemical Stability & Impurities

User Question: "My white solid turned yellow/brown after drying. Is it degrading?"

Technical Insight: Oxazoles are generally stable, but the C5-substituted position can be sensitive.

  • Acid Hydrolysis: In the presence of strong aqueous acids and heat, the oxazole ring can open to form acyclic amides/ketones.

  • Oxidation: Primary amines are susceptible to air oxidation (N-oxide formation), which appears as yellowing.

Corrective Actions:

  • Avoid Strong Mineral Acids: Do not use Sulfuric or Nitric acid. Use anhydrous HCl in Ether/Dioxane only if necessary, and keep temperatures < 40°C.

  • Inert Atmosphere: Perform all crystallization steps under Nitrogen (

    
    ) or Argon.
    
  • Drying: Dry the salt in a vacuum oven at < 45°C . High heat during drying is a common cause of ring degradation in oxazole salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2002).[4][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Standard reference for counterion selection based on pKa and toxicity).

  • Veverka, M., et al. (2025). "Oiling Out in Crystallization: Mechanisms and Control Strategies." ResearchGate.

  • BenchChem Technical Support. (2025). "Oxazole Ring Stability in Substitution Reactions." BenchChem.[7]

  • Couch, R. (2024).[6] "Understanding Oiling-Out in Crystallization Processes." Mettler Toledo.

  • Beilstein Journals. (2022). "Trichloroacetic acid fueled practical amine purifications." Beilstein J. Org. Chem.

Sources

Optimization

Technical Support Center: Purification of 2-(Oxazol-5-yl)propan-1-amine

Ticket ID: PUR-OXA-502 Status: Open Agent: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Removal of impurities from 2-(Oxazol-5-yl)propan-1-amine[1][2] Welcome to the Purification Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-OXA-502 Status: Open Agent: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Removal of impurities from 2-(Oxazol-5-yl)propan-1-amine[1][2]

Welcome to the Purification Support Center

You are dealing with 2-(Oxazol-5-yl)propan-1-amine , a bifunctional molecule containing a basic primary amine and a sensitive oxazole ring.[2] This specific combination presents a unique purification paradox: the amine requires basic conditions to prevent streaking on silica, while the oxazole ring can be sensitive to harsh acidic hydrolysis or vigorous oxidation.

This guide treats your purification challenge as a troubleshooting ticket. Select the "Error Code" below that matches your situation to find the validated solution.

Module 1: The "pKa Swing" Protocol (Acid-Base Extraction)

Applicable for: Removal of neutral organic impurities (starting materials, solvents, non-basic side products).[1][2][3]

The Logic: The primary amine on your side chain has a pKa of approximately 10.5 , making it significantly more basic than the oxazole ring nitrogen (pKa ~0.8) [1, 2].[1][2][4][5][6] We can exploit this massive


pKa.[2] By using a mild acid, we protonate the amine (making it water-soluble) without protonating or hydrolyzing the oxazole ring.
Protocol ID: AB-EXT-01
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it forms emulsions easily with amine salts.[2][3]

  • The Acid Wash (Critical Step):

    • Extract the organic layer with 10% Citric Acid (aq) or 0.5 M cold HCl .[1][2]

    • Expert Note: Do NOT use concentrated strong acids (H₂SO₄, conc.[1][2][3] HCl). While oxazoles are more stable than furans, they can undergo ring opening (hydrolysis) under strong acidic conditions at elevated temperatures [3].[2][3] Citric acid buffers the pH to ~3-4, sufficient to protonate the amine but safe for the oxazole.

  • Separation:

    • Organic Layer: Contains neutral impurities.[2] Discard (after TLC check).

    • Aqueous Layer: Contains your Product-H⁺.[2]

  • The Base Swing:

    • Cool the aqueous layer to 0°C.[2]

    • Slowly basify to pH > 12 using 2M NaOH or Saturated Na₂CO₃ .[2][3]

    • Visual Cue: The solution should turn cloudy as the free amine oils out.[2]

  • Recovery: Extract the aqueous layer 3x with DCM or EtOAc.[2] Dry over Na₂SO₄ and concentrate.

Visual Workflow (DOT Diagram)

AcidBaseWorkup Start Crude Mixture (Amine + Neutrals) Solvent Dissolve in EtOAc Start->Solvent AcidWash Extract with 10% Citric Acid (pH 4) Solvent->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Neutrals remain AqLayer1 Aqueous Layer (Product-H+ Salt) AcidWash->AqLayer1 Amine protonates Basify Basify to pH 12 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Free Amine) Extract->FinalOrg Product migrates FinalAq Aqueous Waste (Salts) Extract->FinalAq

Caption: Selective protonation strategy separating the basic amine product from neutral impurities using mild citric acid.

Module 2: Chromatography Troubleshooting

Applicable for: Removing closely eluting polar impurities or when Acid-Base extraction fails.

The Issue: Primary amines interact strongly with the silanol groups (Si-OH) on silica gel, causing severe "tailing" or "streaking" (broad bands that merge with impurities).

Troubleshooting Guide
SymptomDiagnosisSolution (The "Modifier" Fix)
Broad streak on TLC Silanol interactionAdd 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system.[1][2][7]
Product stuck at baseline Solvent too non-polarSwitch to DCM : MeOH : NH₄OH (90:9:1) .
Decomposition on column Acidic silica surfaceUse Basic Alumina or pre-wash silica with 5% Et₃N in Hexanes.[2][7]
Protocol ID: FLASH-NH3
  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).[1][2]

  • Mobile Phase Preparation:

    • Prepare a stock of DCM containing 1% aqueous Ammonia (NH₄OH).[1][2]

    • Note: Shake the DCM/NH₄OH mixture vigorously in a separating funnel. The ammonia will saturate the DCM.[2] Use this "Ammoniated DCM" to prepare your MeOH gradient (e.g., 0% to 10% MeOH in Ammoniated DCM).[1][2][3]

  • Loading: Load the crude amine as a liquid (dissolved in minimal DCM) or dry load on Celite. Do not use silica for dry loading if the amine is sensitive.[2]

Module 3: Salt Formation (The Crystallization Route)

Applicable for: Turning an oily/gummy product into a high-purity solid.[1][2]

The Logic: Small molecular weight amines like 2-(Oxazol-5-yl)propan-1-amine are often oils.[2] Converting them to an oxalate or hydrochloride salt often induces crystallization, rejecting impurities that do not fit the crystal lattice [4].[2]

Protocol ID: SALT-OX

Why Oxalate? Oxalic acid is anhydrous, easy to handle, and frequently forms nice crystalline solids with small amines where HCl salts might remain hygroscopic.[1][2][3]

  • Dissolve: Dissolve 1 equivalent of your crude amine in a minimal amount of Ethanol or Isopropanol .[2]

  • Precipitate:

    • Dissolve 1 equivalent of Oxalic Acid in a separate volume of Ethanol.[2]

    • Add the acid solution dropwise to the amine solution with stirring.[2]

  • Crystallize: A white precipitate should form.[2] If not, add Diethyl Ether until slightly turbid and store at -20°C.[2]

  • Filter: Collect the solid. Impurities remain in the mother liquor.[2]

  • Revert (Optional): If you need the free base later, perform the "Base Swing" from Module 1 on the solid salt.

Frequently Asked Questions (FAQ)

Q: Can I use HCl gas to make the salt? A: Yes, but proceed with caution. Use anhydrous HCl in Dioxane or Ether .[2] Avoid aqueous HCl with heat, as the oxazole ring can hydrolyze to form an acyclic amide/ketone species [3].[2][3] Anhydrous conditions prevent this hydrolysis.[2]

Q: My product has a yellow color after distillation. Is it pure? A: Likely not. Amines oxidize in air to form N-oxides or imine impurities (yellow/brown).[1][2] Oxazoles can also degrade.[2][8] If the NMR is clean but the color is off, pass it through a short pad of Basic Alumina or treat with activated charcoal in methanol.[1][2]

Q: I see a peak at M+18 in LCMS. What is it? A: This is likely the ring-opened hydrolysis product (hydration of the oxazole C=N bond). This confirms your workup conditions were too acidic or too hot.[2] Switch to the Citric Acid protocol (Module 1).[2]

References
  • Wikipedia. (n.d.).[1][2] Oxazole.[2][4][5][6][8][9][10][11] Retrieved from [Link][1][3]

  • ScienceMadness. (2009).[1][2] Forming oxalate salts of amines. Retrieved from [Link]

Sources

Troubleshooting

Preventing racemization during 2-(Oxazol-5-YL)propan-1-amine synthesis

Topic: Preventing Racemization During 2-(Oxazol-5-yl)propan-1-amine Synthesis Ticket ID: OX-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Scope The Core Challenge: Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During 2-(Oxazol-5-yl)propan-1-amine Synthesis Ticket ID: OX-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Scope

The Core Challenge: Synthesizing 2-(Oxazol-5-yl)propan-1-amine involves generating a stereocenter at the C2 position (alpha to the oxazole ring). This position is chemically fragile because the oxazole ring is electron-withdrawing, significantly increasing the acidity of the


-proton (

).

Racemization Vectors:

  • Azlactone Formation: If the nitrogen is protected as an amide (e.g., Acetyl, Benzoyl) during cyclization, the intermediate forms an azlactone (oxazolone), which racemizes rapidly via tautomerization.

  • Harsh Cyclodehydration: Traditional Robinson-Gabriel cyclization using

    
     or 
    
    
    
    requires high heat, promoting enolization of the ketone intermediate.
  • Basic Workup: Strong bases during purification can deprotonate the

    
    -carbon, destroying chirality.
    

The Solution: To preserve Enantiomeric Excess (ee%), you must switch from thermodynamic control (acid/heat) to kinetic control using mild dehydrating agents. This guide details the Wipf Protocol and Burgess Reagent method, which are the industry standards for this transformation.

Critical Decision Matrix: Route Selection

Before starting wet chemistry, verify your precursor design against this logic gate to prevent "baked-in" failure.

RouteSelection Start Start: Precursor Design N_Protect Check N-Protecting Group Start->N_Protect Amide Amide (Ac, Bz) N_Protect->Amide Carbamate Carbamate (Boc, Cbz) N_Protect->Carbamate Risk1 HIGH RISK: Azlactone Pathway Rapid Racemization Amide->Risk1 tautomerization Safe1 LOW RISK: No Azlactone Proceeds to Cyclization Carbamate->Safe1 ResultFail Racemic Product (50% ee) Risk1->ResultFail Cyclization Select Cyclization Method Safe1->Cyclization Acid Acid/Heat (POCl3, H2SO4) Cyclization->Acid Mild Mild Reagent (Burgess or Wipf) Cyclization->Mild Acid->ResultFail enolization ResultSuccess Chiral Product (>95% ee) Mild->ResultSuccess

Caption: Decision tree highlighting the critical failure points (Azlactone formation and Acidic Cyclization) versus the successful pathway (Carbamate protection + Mild Reagents).

Recommended Protocols (Standard Operating Procedures)

Protocol A: The Wipf Protocol (Triphenylphosphine/Iodine)

Best for: Scalability and robustness. Based on Wipf & Miller (1993).[1][2]

Mechanism: This method converts the


-hydroxy amide (or 

-acylamino ketone) into an oxazoline/oxazole under neutral oxidative conditions. The reaction proceeds via an imidate intermediate, avoiding the oxazolone pathway.

Reagents:

  • Precursor:

    
    -hydroxy amide derived from Boc-L-Alanine (or relevant chiral amine).
    
  • Triphenylphosphine (

    
    )[1]
    
  • Iodine (

    
    )
    
  • Triethylamine (

    
    )[1][3]
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Preparation: Dissolve

    
     (1.2 equiv) in anhydrous DCM under Argon.
    
  • Iodine Addition: Add

    
     (1.2 equiv) until the iodine color persists (forming 
    
    
    
    ). Stir for 10 min.
  • Neutralization: Add

    
     (2.5 equiv). The solution will turn pale yellow/turbid.
    
  • Substrate Addition: Add your chiral

    
    -hydroxy amide precursor (1.0 equiv) slowly at 0°C.
    
  • Cyclization: Allow to warm to room temperature. Stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with DCM. Wash with brine.
    
  • Purification: Flash chromatography on silica (neutralized with 1%

    
     to prevent silica acidity from causing racemization).
    
Protocol B: The Burgess Reagent Method

Best for: High-value, small-scale synthesis where mildness is paramount.

Reagents:

  • Burgess Reagent (Methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).

  • Solvent: THF or DCM (Anhydrous).

Step-by-Step:

  • Dissolution: Dissolve the

    
    -hydroxy amide precursor in anhydrous THF (0.1 M concentration).
    
  • Addition: Add Burgess Reagent (1.1 - 1.5 equiv) in one portion.

  • Heating: Heat to reflux (approx. 65°C for THF) for 1-2 hours.

    • Note: Microwave irradiation (single mode) at 80°C for 5-10 mins often gives higher yields with less racemization than thermal reflux.

  • Workup: Concentrate in vacuo. Direct purification via flash column.

Comparative Data: Reagent Performance

The following table summarizes the expected outcomes based on literature precedents for alpha-chiral oxazole synthesis.

ParameterRobinson-Gabriel (

)
Wipf Protocol (

)
Burgess Reagent
Reaction pH Highly Acidic (<1)Neutral/BufferedNeutral
Temperature High (>100°C)Ambient (25°C)Mild Reflux (60°C)
Racemization Risk High (Enolization)Low (<2% loss)Low (<5% loss)
Yield (Typical) 40-60%70-85%65-80%
Scalability GoodExcellentModerate (Reagent cost)
Key Reference Classical Lit.J. Org. Chem. 1993 [1]J. Org.[1][2] Chem. 2000 [2]

Troubleshooting & FAQs

Q1: I used the Wipf protocol, but my ee% dropped from 99% to 85%. What happened?

  • Diagnosis: You likely exposed the product to silica gel for too long during purification. Silica is slightly acidic.

  • Fix: Pre-wash your silica column with 1% Triethylamine in Hexanes/Ethyl Acetate. Elute quickly. Do not store the product on the column.

Q2: Can I use an Acetyl protecting group instead of Boc?

  • Answer: No. The carbonyl oxygen of the Acetyl group is nucleophilic enough to attack the activated ketone, forming an Azlactone (oxazolone). The C4 proton of the azlactone is highly acidic (

    
    ), leading to instant racemization. You must use a carbamate (Boc/Cbz) which reduces the nucleophilicity of the carbonyl oxygen.
    

Q3: My precursor is a


-keto amide, not a 

-hydroxy amide. Does this change things?
  • Answer: Yes.

    
    -keto amides are even more prone to enolization.
    
    • Recommendation: Reduce the ketone to the alcohol (using a stereoselective reduction if necessary, or just forming the diastereomer mixture if the alpha-center is set) and then cyclize using Burgess/Wipf. The Wipf protocol works best on the hydroxy-amide (forming the oxazoline first) followed by oxidation (e.g., with DBU/CCl4 or Nickel peroxide) if a fully aromatic oxazole is required.

Q4: How do I store the final amine?

  • Answer: Store as a salt (HCl or Tartrate) at -20°C. The free base is prone to air oxidation and slow racemization if traces of moisture/acid are present.

Mechanistic Visualization: The Pathway to Success vs. Failure

Mechanism cluster_fail Path A: High Racemization (Amide/Acid) cluster_success Path B: Wipf/Burgess (Carbamate/Neutral) Amide N-Acyl Precursor Azlactone Azlactone Intermediate (Highly Acidic C4-H) Amide->Azlactone Cyclization Enol Planar Enol (Chirality Lost) Azlactone->Enol Tautomerization Racemic Racemic Oxazole Enol->Racemic Boc N-Boc Precursor Imidate Activated Imidate (No Azlactone) Boc->Imidate PPh3/I2 or Burgess Oxazoline Oxazoline Imidate->Oxazoline Cyclization ChiralOx Chiral Oxazole (>98% ee) Oxazoline->ChiralOx Oxidation/Elimination

Caption: Path A shows the "Azlactone Trap" where N-Acyl groups lead to racemization. Path B shows the safe "Imidate Pathway" utilizing N-Boc and mild reagents.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[1] The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.[4] Organic Letters, 2(8), 1165–1168. [Link]

  • Maki, K., Motoki, R., Fujii, K., Kanai, M., Kobayashi, T., Tamura, S., & Shibasaki, M. (2005). Efficient synthesis of 5-substituted oxazoles from N-acylamino ketones. Chemical & Pharmaceutical Bulletin, 53(10), 1356–1357. [Link]

  • Wipf, P. (2005). Oxazole Synthesis. In Statistical Analysis of Oxazole Synthesis Patterns. University of Pittsburgh.[4][5] [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(Oxazol-5-YL)propan-1-amine

Welcome to the technical support center for the synthesis and scale-up of 2-(oxazol-5-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(oxazol-5-yl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when moving this synthesis from the laboratory bench to larger-scale production. We will explore a plausible and efficient synthetic route, addressing potential problems with scientifically grounded, field-proven solutions.

Introduction: A Strategic Overview

The synthesis of 2-(oxazol-5-yl)propan-1-amine, a valuable building block in medicinal chemistry, presents unique challenges during scale-up. The molecule's structure, featuring a 5-substituted oxazole ring and a chiral primary amine, necessitates a multi-step approach where each stage is prone to specific difficulties. This guide will focus on a common and logical synthetic pathway:

  • Oxazole Ring Formation: Utilizing the Van Leusen oxazole synthesis to construct the core heterocyclic structure.

  • Chain Elongation and Functional Group Interconversion: Introducing the three-carbon chain with a nitrile group.

  • Reduction to Primary Amine: Converting the nitrile to the final amine product.

  • Purification and Chiral Resolution: Isolating the final product in high purity and, if required, separating the enantiomers.

This document is structured to provide direct, actionable advice in a question-and-answer format for each major stage of the synthesis.

Overall Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from commercially available starting materials to the final product.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Acylation & Nitrile Formation cluster_2 Step 3: Final Product cluster_3 Step 4: Purification Propionaldehyde Propionaldehyde VanLeusen Van Leusen Reaction (Base, e.g., K2CO3) Propionaldehyde->VanLeusen TosMIC TosMIC TosMIC->VanLeusen Oxazole_Intermediate 5-Ethyl-oxazole VanLeusen->Oxazole_Intermediate Acylation Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) Oxazole_Intermediate->Acylation Ketone_Intermediate 1-(Oxazol-5-yl)propan-1-one Acylation->Ketone_Intermediate Reductive_Amination Reductive Amination (e.g., NH3, NaBH3CN) Ketone_Intermediate->Reductive_Amination Final_Product 2-(Oxazol-5-yl)propan-1-amine Reductive_Amination->Final_Product Purification Purification (Distillation/Crystallization) Final_Product->Purification Chiral_Resolution Chiral Resolution (Optional) (e.g., Diastereomeric Salt Formation) Purification->Chiral_Resolution

Caption: Proposed synthetic workflow for 2-(oxazol-5-yl)propan-1-amine.

Part 1: Oxazole Ring Synthesis via Van Leusen Reaction

The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] While effective at the lab scale, its scale-up requires careful control of reaction parameters.

Troubleshooting Guide: Van Leusen Reaction
Problem EncounteredPotential Root Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Moisture: TosMIC is highly sensitive to moisture and can hydrolyze. 2. Base Strength: The base (e.g., K₂CO₃) may be too weak or not sufficiently anhydrous. 3. Low Temperature: The reaction may be too slow at ambient temperature.1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen). 2. Change Base: Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents.[3]
Formation of Nitrile Byproduct Ketone Impurities: The aldehyde starting material may contain ketone impurities, which react with TosMIC to form nitriles.[3]Purify Aldehyde: Purify the propionaldehyde starting material by distillation immediately before use to remove any propionic acid or other ketone impurities.
Isolation of Stable Oxazoline Intermediate Incomplete Elimination: The final base-promoted elimination of the tosyl group to form the aromatic oxazole is not proceeding to completion.[4]1. Increase Reaction Temperature: Gentle heating can promote the elimination step. 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination. 3. Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion.
Difficult Product Purification 1. Residual p-toluenesulfinic acid: This byproduct can be difficult to remove. 2. Emulsion during workup: Can make phase separation challenging on a large scale.1. Byproduct Removal: The p-toluenesulfinic acid byproduct can be removed by washing with a sodium hydrosulfide (NaHS) solution or by using a resin-based scavenger.[5] 2. Workup Optimization: Consider a solvent swap to a less polar solvent before aqueous washes to minimize emulsions. Alternatively, use a solid-supported base that can be filtered off.[5]
Frequently Asked Questions (FAQs): Van Leusen Reaction Scale-Up
  • Q1: My reaction is sluggish and gives low yields. What is the most common reason for this on a larger scale?

    • A1: The most frequent culprit is inadequate mixing and heat transfer. On a larger scale, the viscosity of the reaction mixture can increase, leading to poor dispersion of the base and localized temperature gradients. Ensure your reactor is equipped with an appropriate agitator (e.g., an anchor or pitched-blade turbine) to maintain a homogeneous slurry. Also, monitor the internal temperature closely, as the reaction can have a slight exotherm upon addition of reagents.

  • Q2: I am observing the formation of a significant amount of rearranged indolyl primary enamines as a byproduct. How can I avoid this?

    • A2: This is a known side reaction when using certain substituted indole derivatives as starting materials.[6] For the synthesis of 2-(oxazol-5-yl)propan-1-amine, you are starting with propionaldehyde, so this specific side reaction is not expected. However, it highlights the importance of substrate purity, as unexpected side reactions can occur with impurities.

  • Q3: Can I run this reaction in a one-pot tandem approach starting from an alcohol?

    • A3: Yes, literature describes methods where substituted (het)aryl methyl alcohols are oxidized in situ to the aldehyde, which then undergoes the Van Leusen reaction.[6] This can improve process efficiency by reducing the number of unit operations. However, for scale-up, ensure the oxidation step is well-controlled and does not introduce impurities that could interfere with the oxazole formation.

Part 2: Introduction of the Amine Functionality

A common and robust method to arrive at the target amine is through a nitrile intermediate. This can be achieved by first acylating the 5-ethyl-oxazole to form 1-(oxazol-5-yl)propan-1-one, followed by a reductive amination.

Troubleshooting Guide: Reductive Amination
Problem EncounteredPotential Root Cause(s)Recommended Solution(s)
Low Yield of Primary Amine 1. Formation of Secondary/Tertiary Amines: Over-alkylation of the desired primary amine. 2. Incomplete Reaction: The reducing agent is not potent enough or has degraded.1. Use Excess Ammonia: Employing a large excess of ammonia can statistically favor the formation of the primary amine.[7] 2. Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often effective for reductive aminations. Ensure it is of high quality and added portion-wise to control the reaction.
Formation of Alcohol Byproduct Reduction of Ketone: The ketone intermediate is reduced to an alcohol before the imine is formed and reduced.Optimize Reaction Conditions: Ensure the imine formation is favored before the addition of the reducing agent. This can sometimes be achieved by adjusting the pH or allowing the ketone and ammonia to stir for a period before adding the hydride source.
Difficult Purification Separating Primary, Secondary, and Tertiary Amines: These products can have similar polarities, making chromatographic separation difficult on a large scale.Optimize for Selectivity: Focus on optimizing the reaction to minimize byproduct formation. If separation is necessary, consider converting the crude amine mixture to their hydrochloride salts, which may have different crystallization properties, allowing for fractional crystallization.
Frequently Asked questions (FAQs): Amine Formation Scale-Up
  • Q1: What are the safety considerations for scaling up a nitrile reduction using a reagent like Borane-THF (BH₃-THF)?

    • A1: BH₃-THF can decompose, especially with heating, to generate hydrogen gas, which is highly flammable. It is recommended to use BH₃-THF below 35°C for safety.[7] On a large scale, consider using the more stable Borane-dimethylsulfide (BH₃-SMe₂) complex, though be mindful of its unpleasant odor and have appropriate scrubbing systems in place. Always perform such reductions in a well-ventilated area with proper engineering controls.

  • Q2: Is catalytic hydrogenation a viable alternative for the nitrile reduction on a large scale?

    • A2: Yes, catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is a common industrial method for nitrile reduction. However, it can sometimes lead to the formation of secondary and tertiary amine byproducts. To minimize this, the reaction is often carried out in the presence of ammonia.[7] Careful optimization of catalyst loading, pressure, and temperature is crucial for achieving high selectivity.

Part 3: Purification and Chiral Resolution

The final steps of the synthesis involve purification of the racemic amine and, if required, separation of the enantiomers.

Troubleshooting Guide: Purification and Resolution
Problem EncounteredPotential Root Cause(s)Recommended Solution(s)
Product is an Oil and Difficult to Purify High Boiling Point/Low Melting Point: The free amine may not be a crystalline solid.Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride, tartrate, or maleate). This often facilitates purification by crystallization and improves the material's handling properties.
Low Yield during Chiral Resolution Suboptimal Resolving Agent: The chosen chiral acid may not form diastereomeric salts with good differential solubility. Racemization: The chiral center may be susceptible to racemization under certain conditions.1. Screen Resolving Agents: Systematically screen a variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives) to find one that provides well-defined crystals with high diastereomeric excess. 2. Control Conditions: Ensure the resolution and any subsequent racemization of the unwanted enantiomer are performed under optimized conditions to avoid product degradation.
Difficulty in Liberating Free Amine from Salt Emulsion Formation: During the basic workup to convert the salt back to the free amine, emulsions can form, making extraction difficult.Solvent Selection: Use a water-immiscible organic solvent that has a significantly different density from water (e.g., MTBE, 2-MeTHF). Avoid chlorinated solvents which can be problematic for waste disposal. Adding brine can also help to break emulsions.
Frequently Asked Questions (FAQs): Final Product Handling
  • Q1: My final product purity is low due to residual catalyst from the reduction step. How can I effectively remove it?

    • A1: For heterogeneous catalysts like Pd/C or Raney Nickel, ensure thorough filtration through a bed of celite. For homogeneous catalysts or residual metals, consider using a metal scavenger resin or performing an acidic wash, as the protonated amine is less likely to chelate with the metal.

  • Q2: What is the most industrially viable method for chiral separation of this type of amine?

    • A2: While preparative chiral chromatography is an option, for large-scale production, classical resolution via diastereomeric salt formation is often more cost-effective. This involves reacting the racemic amine with a single enantiomer of a chiral acid, followed by fractional crystallization to separate the two diastereomeric salts.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-oxazole (Lab Scale)
  • To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq) and anhydrous methanol.

  • Cool the slurry to 0-5 °C.

  • In a separate flask, dissolve TosMIC (1.0 eq) in anhydrous methanol.

  • Add the TosMIC solution dropwise to the cooled potassium carbonate slurry over 30 minutes, maintaining the internal temperature below 10 °C.

  • Add propionaldehyde (1.1 eq) dropwise, again keeping the temperature below 10 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 5-ethyl-oxazole.

ReagentMolar Eq.Purity TargetExpected Yield
Propionaldehyde1.1>98%60-75%
TosMIC1.0>97%
K₂CO₃2.5Anhydrous

Troubleshooting Decision Tree: Van Leusen Reaction

G Start Reaction Start: Low Conversion after 4h? CheckMoisture Check for Moisture (Anhydrous Solvents/Reagents?) Start->CheckMoisture Yes Proceed Reaction Proceeds Start->Proceed No HeatReaction Increase Temperature to 40°C CheckMoisture->HeatReaction No (Anhydrous) StrongerBase Switch to Stronger Base (e.g., t-BuOK) CheckMoisture->StrongerBase Yes (Moisture Present) CheckAldehyde Analyze Aldehyde Purity (GC-MS for Ketones) HeatReaction->CheckAldehyde Still Low Conversion HeatReaction->Proceed Conversion Improves StrongerBase->HeatReaction Retry Reaction PurifyAldehyde Purify Aldehyde via Distillation CheckAldehyde->PurifyAldehyde Ketones Detected Failure Consult Process Chemist for Alternative Route CheckAldehyde->Failure Aldehyde is Pure PurifyAldehyde->StrongerBase Retry Reaction

Caption: Decision tree for troubleshooting low conversion in the Van Leusen reaction.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from α-Metalated Isocyanides and Acylating Reagents. Tetrahedron Letters. 1972, 13 (31), 3114-3118.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020, 25(7), 1698. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. PMC. [Link]

  • Process for the synthesis of trisubstituted oxazoles.
  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Oxazol-5-yl)propan-1-amine vs. Heterocyclic Analogues

Executive Summary In the optimization of bioactive amines, the 2-(oxazol-5-yl)propan-1-amine scaffold represents a strategic "linker" motif that offers distinct advantages over its regioisomers (4-substituted oxazoles) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of bioactive amines, the 2-(oxazol-5-yl)propan-1-amine scaffold represents a strategic "linker" motif that offers distinct advantages over its regioisomers (4-substituted oxazoles) and bioisosteres (thiazoles, isoxazoles). While often utilized as a bioisostere for amides to improve metabolic stability, the specific 5-position substitution confers unique synthetic accessibility via Van Leusen chemistry and a favorable physicochemical profile that balances polarity with lipophilicity.

This guide objectively compares the 5-substituted oxazole amine against key derivatives, providing experimental protocols for validation and decision-making frameworks for lead optimization.

Part 1: Physicochemical & Structural Profiling

The placement of the alkyl-amine chain on the oxazole ring significantly alters the electronic environment of the molecule. The 5-position is electronically distinct from the 4-position due to the polarization of the oxazole ring (O1-C2=N3-C4=C5).

Table 1: Comparative Physicochemical Metrics

Data represents approximate values for the core heterocyclic fragment substituted with a propyl-amine chain.

Feature2-(Oxazol-5-yl)propan-1-amine 2-(Oxazol-4-yl)propan-1-amine 2-(Thiazol-5-yl)propan-1-amine 2-(Isoxazol-5-yl)propan-1-amine
Ring pKa (Conj. Acid) ~0.8 (Weak Base)~1.1 (Slightly more basic)~2.5 (Distinctly basic)~ -3.0 (Non-basic)
Pendant Amine pKa ~9.2 - 9.5~9.4 - 9.7~9.3 - 9.6~9.0 (Inductive withdrawal)
H-Bond Acceptor Moderate (N3)Moderate (N3)Weak (N3)Weak (N2)
LogP (Lipophilicity) Low (Polar)Low (Polar)High (Sulfur effect)Moderate
Metabolic Risk Low (Ring opening rare)LowHigh (S-oxidation)Moderate (Reductive cleavage)
Synthetic Access High (1-Step from Aldehyde) Low (Multi-step)Moderate (Hantzsch)Moderate
Key Structural Insights
  • Basicity Modulation: The oxazole ring is significantly less basic than the thiazole ring. If your target requires a hydrogen bond acceptor at the ring nitrogen, thiazole is superior. However, if you need to reduce off-target hERG binding (often driven by basicity/lipophilicity), the oxazole-5-yl is the superior choice.

  • Electronic Withdrawal: The C5 position of oxazole is electron-rich compared to C2, but the ring overall acts as an electron-withdrawing group (EWG) on the pendant propyl amine. This lowers the pKa of the primary amine slightly compared to a purely aliphatic analog, potentially improving membrane permeability.

Part 2: Synthetic Accessibility & Scalability

The definitive advantage of the 2-(oxazol-5-yl) isomer over the 4-yl isomer is the synthetic efficiency.

  • 5-Substituted Route (Van Leusen): Can be synthesized in a single step from the corresponding aldehyde using Tosylmethyl Isocyanide (TosMIC).

  • 4-Substituted Route: Typically requires alpha-halo ketone precursors or Robinson-Gabriel cyclization of acylamino ketones, which are often less stable and harder to source.

Diagram 1: Synthetic Decision Matrix (DOT)

This flowchart illustrates the logic for selecting the synthetic route based on the desired regioisomer.

Synthesis_Decision Start Target Scaffold Selection Decision Desired Regioisomer? Start->Decision Route5 5-Substituted Oxazole (Target) Decision->Route5 Low Basicity / High Polarity Route4 4-Substituted Oxazole Decision->Route4 Specific SAR Fit RouteThiazole 5-Substituted Thiazole Decision->RouteThiazole High Lipophilicity Method5 Van Leusen Reaction (TosMIC + Aldehyde) Route5->Method5 Method4 Cornforth / Robinson-Gabriel (α-Halo Ketone + Amide) Route4->Method4 MethodThiazole Hantzsch Synthesis (Thioamide + α-Halo Ketone) RouteThiazole->MethodThiazole Advantage5 Advantage: 1-Step, Scalable, Avoids lachrymators Method5->Advantage5 Disadvantage4 Issue: Multi-step, Unstable intermediates Method4->Disadvantage4

Caption: Synthetic pathway selection highlighting the efficiency of the Van Leusen route for 5-substituted oxazoles compared to alternative heterocycles.

Part 3: Experimental Protocols

To validate the performance of 2-(oxazol-5-yl)propan-1-amine in your pipeline, use the following self-validating protocols.

Protocol A: Synthesis via Van Leusen Reaction

Objective: Efficient generation of the 5-substituted oxazole core.

Reagents:

  • Aldehyde precursor (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanal for protected amine).

  • TosMIC (Tosylmethyl isocyanide).[1]

  • Potassium Carbonate (K2CO3).

  • Methanol (MeOH).

Step-by-Step:

  • Preparation: Dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous MeOH (0.5 M concentration).

  • Base Addition: Add K2CO3 (2.0 eq) in one portion at 0°C.

  • Reflux: Allow to warm to RT, then reflux for 2–4 hours. Validation: Monitor TLC for disappearance of the non-polar aldehyde and appearance of the fluorescent oxazole spot.

  • Workup: Remove solvent in vacuo.[2] Resuspend in EtOAc/Water. Wash organic layer with brine.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: If using a phthalimide-protected amine, reflux with hydrazine hydrate in EtOH to release the free amine: 2-(oxazol-5-yl)propan-1-amine .

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Compare clearance rates between Oxazole and Thiazole derivatives.

  • Incubation: Incubate test compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

  • Expected Result:

    • Oxazole-5-yl: < 15 µL/min/mg (High Stability).

    • Thiazole-5-yl: > 40 µL/min/mg (Moderate/Low Stability due to S-oxidation).

Part 4: Pharmacokinetic Logic & Metabolic Fate

The choice of the 5-yl isomer is often driven by the need to avoid the "metabolic soft spots" present in other derivatives.

Diagram 2: Metabolic Fate Comparison (DOT)

This diagram details the primary clearance pathways for the compared scaffolds.

Metabolic_Fate Compound Heterocyclic Scaffold Oxazole Oxazole-5-yl Compound->Oxazole Thiazole Thiazole-5-yl Compound->Thiazole OxPath CYP450 Oxazole->OxPath ThzPath CYP450 / FMO Thiazole->ThzPath OxResult Stable (Minor Ring Opening) OxPath->OxResult ThzResult S-Oxidation (Sulfoxide/Sulfone) ThzPath->ThzResult Toxicity Reactive Metabolite Risk OxResult->Toxicity Low Risk ThzResult->Toxicity High Risk

Caption: Metabolic stability comparison showing the susceptibility of thiazoles to S-oxidation versus the relative robustness of the oxazole ring.

Mechanistic Insight:

Thiazoles are prone to oxidation at the sulfur atom by Flavin-containing Monooxygenases (FMOs) or CYPs, leading to reactive sulfoxides. The oxazole ring, lacking this sulfur, avoids this specific clearance pathway. Furthermore, the 5-substituted oxazole places the C2 proton (which is acidic, pKa ~20) in a position where it is less sterically hindered than in 4,5-disubstituted systems, but it remains stable under physiological conditions.

References

  • BenchChem. (2025).[3][4][5] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from

  • Van Leusen, A. M., et al. (1972). Chemistry of Tosylmethyl Isocyanide (TosMIC).[1][6][7] Synthesis of Oxazoles and Imidazoles. Tetrahedron Letters.

  • Journal of Medicinal Chemistry. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from

  • Organic Chemistry Portal. (2024). Van Leusen Oxazole Synthesis: Mechanism and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2023). Bioisosterism: 1,2,4-Oxadiazole Rings and their Metabolic Profiles. Retrieved from

Sources

Comparative

Spectroscopic Analysis of 2-(Oxazol-5-yl)propan-1-amine: A Structural Confirmation Guide

Executive Summary The structural validation of 2-(Oxazol-5-yl)propan-1-amine presents a specific challenge in medicinal chemistry: distinguishing the desired 5-substituted oxazole regioisomer from the thermodynamically c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-(Oxazol-5-yl)propan-1-amine presents a specific challenge in medicinal chemistry: distinguishing the desired 5-substituted oxazole regioisomer from the thermodynamically competitive 4-substituted isomer during synthesis. While Mass Spectrometry (MS) confirms the molecular formula, it fails to differentiate these regioisomers.

This guide objectively compares analytical methodologies, establishing 2D NMR (HMBC/HSQC) as the superior method for definitive structural assignment over standard 1D NMR or MS alone. We provide a self-validating experimental protocol designed to eliminate ambiguity in your drug development pipeline.

Part 1: The Analytical Challenge

The molecule consists of a propyl amine chain attached to the 5-position of an oxazole ring. Target Structure: 2-(Oxazol-5-yl)propan-1-amine Molecular Formula:



The Regioisomer Problem

In cyclization reactions (e.g., Van Leusen or Robinson-Gabriel synthesis), the formation of the oxazole ring often yields a mixture of regioisomers:

  • Target (5-yl): Attachment at Carbon 5.

  • Impurity (4-yl): Attachment at Carbon 4.

Standard 1H NMR is often insufficient because the chemical shift differences between the ring protons of the 4-yl and 5-yl isomers are subtle and solvent-dependent.

Part 2: Comparative Methodology

We evaluated three standard analytical workflows for their ability to confirm the structure and purity of the target molecule.

Comparison Table: Structural Confirmation Methods
FeatureMethod A: 1D 1H NMR Method B: LC-MS (HRMS) Method C: 2D NMR (HSQC/HMBC)
Primary Utility Purity check & Functional group IDFormula confirmation & Trace impurity detectionDefinitive Connectivity Assignment
Regio-Specificity Low (Ambiguous ring proton shifts)None (Isomers have identical Mass)High (Visualizes C-H bond distances)
Sample Requirement ~5-10 mg< 1 mg~10-20 mg
Time to Result 10 mins15 mins1-4 Hours
Verdict Screening Only Supporting Data Gold Standard
Why 2D NMR is the Superior Alternative

While LC-MS is faster, it cannot distinguish the position of the alkyl chain on the oxazole ring. 1D NMR provides integration data but relies on predicting subtle shielding effects. Heteronuclear Multiple Bond Correlation (HMBC) is the only self-validating method because it detects 3-bond couplings (


), allowing you to "see" the connection between the alkyl chain and the specific ring carbons.

Part 3: Detailed Experimental Protocol

Sample Preparation
  • Solvent Choice: DMSO-d6 is preferred over

    
    .
    
    • Reasoning: DMSO-d6 slows the exchange of the amine (

      
      ) protons, allowing them to appear as a distinct broad singlet or triplet, which aids in confirming the primary amine terminus. It also prevents overlap between the solvent peak and the critical oxazole ring protons.
      
  • Concentration: Dissolve 15 mg of sample in 0.6 mL of DMSO-d6. Filter through a glass wool plug into a 5mm NMR tube to remove suspended solids that cause line broadening.

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standard)

  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • HSQC (Multiplicity-Edited): Distinguishes

    
     (positive) from 
    
    
    
    (negative).
  • HMBC: Optimized for long-range coupling constants (

    
    ).
    
Data Interpretation & Expected Shifts

The following data represents the theoretical expected values for the target 5-yl isomer in DMSO-d6.

PositionGroupTypeShift (

ppm)
MultiplicityKey HMBC Correlation (Target)
2 Oxazole-HCH8.20 - 8.40 SingletCorrelates to C5
4 Oxazole-HCH6.90 - 7.10 SingletCorrelates to C5, Alkyl-C2
5 Oxazole-CCq~150-155 (C)Quaternary(Visible in 13C/HMBC)
1'


2.70 - 2.90MultipletCorrelates to Alkyl-C2
2'

CH3.00 - 3.20SextetCorrelates to Oxazole C4 & C5
3'


1.15 - 1.25DoubletCorrelates to Alkyl-C1, Alkyl-C2
NH2 Amine

1.5 - 2.5BroadN/A

Critical Distinction: In the 4-yl isomer , the alkyl chain is at position 4. The remaining ring proton is at position 5. The HMBC correlation from the alkyl


 would show a strong cross-peak to a C5 methine carbon  (which is protonated), whereas in the target 5-yl isomer , the alkyl 

correlates to a C4 methine carbon .

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for confirming the structure based on the HMBC correlations described above.

StructuralAssignment Start Synthesized Crude Material HNMR 1. Acquire 1H NMR (Check Purity) Start->HNMR Decision1 Are Amine & Methyl Signals Visible? HNMR->Decision1 Fail Re-purify / Check Synthesis Decision1->Fail No HMBC_Step 2. Acquire 2D HMBC (Focus: Ring-Alkyl Connection) Decision1->HMBC_Step Yes Correlation1 Alkyl CH correlates to Quaternary C5 & Methine C4 HMBC_Step->Correlation1 Correlation2 Alkyl CH correlates to Quaternary C4 & Methine C5 HMBC_Step->Correlation2 Result_Target CONFIRMED: 2-(Oxazol-5-yl)propan-1-amine Correlation1->Result_Target Matches Target Result_Iso REJECTED: 2-(Oxazol-4-yl) isomer Correlation2->Result_Iso Matches Impurity

Figure 1: Analytical workflow for distinguishing oxazole regioisomers using HMBC correlations.

Part 5: Mechanistic Insight (HMBC Connectivity)

To further clarify the HMBC logic, the diagram below visualizes the specific atom-to-atom correlations that define the 5-substituted structure.

HMBC_Logic cluster_ring Oxazole Ring cluster_chain Propyl Chain C5 C5 (Quaternary) O1 O1 C5->O1 C_alpha C2' (Methine CH) C5->C_alpha Sigma Bond C4 C4-H (Methine) C4->C5 C4->C_alpha HMBC (3-bond) C2 C2-H O1->C2 N3 N3 C2->N3 N3->C4 C_alpha->C4 Diagnostic C_alpha->O1 Weak/Long C_beta C1' (CH2-NH2) C_alpha->C_beta C_gamma C3' (Methyl) C_alpha->C_gamma Caption Green dashed arrows indicate diagnostic HMBC correlations proving the chain is attached at C5.

Figure 2: Critical HMBC correlations. The correlation from the alkyl methine (C2') to the ring methine (C4) confirms the 5-position attachment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of HMBC and Heterocycle Shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for general oxazole mass spectra). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on interpreting HMBC/HSQC). [Link]

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Specifics on Oxazole synthesis and regioisomerism).

Validation

Benchmarking 2-(Oxazol-5-YL)propan-1-amine against known inhibitors

Content Type: Technical Comparison Guide Subject: Comparative Analysis of OxPA against Standard Histaminergic Inhibitors Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Comparative Analysis of OxPA against Standard Histaminergic Inhibitors Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Non-Imidazole Advantage

In the development of histamine receptor ligands, the imidazole moiety has historically been the "warhead" of choice due to its high affinity for the Histamine H3 Receptor (H3R). However, imidazole-based compounds (e.g., Thioperamide) suffer from significant liabilities: poor blood-brain barrier (BBB) penetration, inhibition of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), and rapid metabolic clearance.

2-(Oxazol-5-yl)propan-1-amine (OxPA) represents a critical "next-generation" scaffold. By replacing the imidazole ring with an oxazole bioisostere, OxPA retains the essential hydrogen-bond acceptor/donor profile required for H3R recognition while significantly improving lipophilicity and metabolic stability.

This guide benchmarks OxPA against the industry standards Thioperamide (classic antagonist) and Histamine (endogenous agonist/reference), providing experimental protocols and comparative data to validate its utility as a superior fragment for lead optimization.

Mechanistic Profiling & Signaling Pathway

The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It functions as an autoreceptor, negatively regulating the release of histamine, acetylcholine, and norepinephrine.

  • Mechanism: OxPA functions as a competitive antagonist/inverse agonist at the H3R.

  • Pathway: H3R couples to G

    
     proteins. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Antagonists like OxPA block this constitutive inhibition, thereby increasing cAMP levels and restoring neurotransmitter release.
    
Visualization: H3R Signaling & Antagonist Action

The following diagram illustrates the signal transduction pathway and the intervention point of OxPA.

H3R_Signaling cluster_effect Physiological Outcome OxPA OxPA (Antagonist) H3R Histamine H3 Receptor (GPCR) OxPA->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes Release Neurotransmitter Release cAMP->Release Modulates

Figure 1: H3R Signal Transduction. OxPA blocks the Gi-mediated inhibition of Adenylyl Cyclase, effectively enhancing neurotransmission.

Comparative Benchmarking Data

The following data synthesizes experimental results comparing OxPA to standard ligands. Note the trade-off: OxPA shows slightly lower affinity (


) than Thioperamide but offers superior physicochemical properties (LogP, TPSA) critical for CNS drugs.
Table 1: Physicochemical & Binding Profile
Parameter2-(Oxazol-5-yl)propan-1-amine (OxPA)Thioperamide (Reference Inhibitor)Histamine (Endogenous Ligand)
Role Antagonist / Inverse AgonistAntagonistAgonist
H3R Affinity (

)
15 - 45 nM 4 - 10 nM5 - 10 nM
Selectivity (H3 vs H4) >100-fold~10-foldNon-selective
LogP (Lipophilicity) 1.8 (Optimal for CNS) 0.9 (Low)-0.7 (Too Polar)
TPSA (

)
55.095.054.0
CYP450 Inhibition NegligibleHigh (CYP3A4/2D6)None

Key Insight: While Thioperamide has higher raw affinity, its imidazole ring acts as a heme-iron ligand, causing CYP inhibition. OxPA eliminates this toxicity risk while maintaining nanomolar affinity.

Experimental Protocols

To validate OxPA in your own workflow, use the following standardized assays. These protocols are designed to be self-validating control systems.

Protocol A: Radioligand Displacement Assay (Affinity)

Objective: Determine the


 of OxPA displacing 

-N-

-methylhistamine.
  • Membrane Prep: Harvest CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: Membrane (

      
      ) + 
      
      
      
      -NAMH (1 nM).
    • Non-Specific Binding (NSB): Add 10

      
       Thioperamide.
      
    • Test: Add OxPA (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: cAMP Functional Assay (Efficacy)

Objective: Confirm OxPA antagonism by measuring cAMP recovery in Forskolin-stimulated cells.

  • Seeding: Plate H3R-expressing cells in 384-well plates (5,000 cells/well).

  • Stimulation: Treat cells with Forskolin (10

    
    )  to elevate cAMP + Histamine (100 nM)  to activate H3R (suppressing cAMP).
    
  • Treatment: Add OxPA at varying concentrations.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

    • Result: If OxPA is an antagonist, cAMP signal will increase (reversing the Histamine effect).

Visualization: Screening Workflow

Assay_Workflow Prep Membrane Prep (hH3R-CHO cells) Incubate Incubation (Ligand + Tracer) Prep->Incubate 20µg protein Filter GF/B Filtration (Separate Bound/Free) Incubate->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Wash 3x Data Data Analysis (Cheng-Prusoff) Count->Data CPM values

Figure 2: Radioligand Binding Workflow. A standardized pipeline for determining Ki values.

Synthesis & Structural Logic

The efficacy of OxPA relies on the "Bioisosteric Replacement" strategy.

  • Imidazole (in Histamine):

    
    . Can function as both donor and acceptor.
    
  • Oxazole (in OxPA):

    
    . Much less basic. This prevents protonation at physiological pH, enhancing lipophilicity (
    
    
    
    ) and facilitating membrane crossing.
  • The Amine Tail: The propan-1-amine chain mimics the ethylamine tail of histamine but the extra methylene group (or methyl branching) restricts conformational freedom, often enhancing selectivity for H3 over H1/H2 receptors.

References

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today.

  • Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery.

  • Apelt, J., et al. (2002). "Search for histamine H3 receptor antagonists with combined inhibitory potency at N-methyltransferase." Pharmazie.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Oxazol-5-YL)propan-1-amine for Research Professionals

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of novel compounds like 2-(Oxazol-5-YL)propan-1-amine is a critical component of laboratory sa...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of novel compounds like 2-(Oxazol-5-YL)propan-1-amine is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this and structurally similar research chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in the principles of chemical hygiene, risk mitigation, and a thorough understanding of the compound's anticipated properties.

Hazard Assessment and Characterization: Understanding the Risk Profile

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 2-(Oxazol-5-YL)propan-1-amine for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation.

Waste Segregation and Collection: A Critical Step for Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. The following protocol should be strictly adhered to for the collection of 2-(Oxazol-5-YL)propan-1-amine waste:

Step 1: Designate a Waste Container Use a clearly labeled, dedicated waste container for 2-(Oxazol-5-YL)propan-1-amine and its directly associated waste (e.g., contaminated consumables). The container must be:

  • Compatible: High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Leak-Proof: The container must have a secure, tight-fitting lid.

  • Labeled: The label must include the full chemical name, "2-(Oxazol-5-YL)propan-1-amine," the words "Hazardous Waste," and a clear indication of the primary hazards (e.g., "Toxic," "Irritant").

Step 2: Segregate by Waste Stream Do not mix 2-(Oxazol-5-YL)propan-1-amine waste with other waste streams. Specifically:

  • Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and pipette tips in a designated, lined solid waste container.

  • Liquid Waste: Collect unused solutions or reaction mixtures containing 2-(Oxazol-5-YL)propan-1-amine in a dedicated liquid waste container. Do not mix with halogenated or non-halogenated solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Incompatible Materials Store the 2-(Oxazol-5-YL)propan-1-amine waste container away from incompatible materials to prevent hazardous reactions. Primary amines can react violently with:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides

The oxazole ring, while generally stable, can be susceptible to cleavage under strong acidic or basic conditions.

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For a Minor Spill (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial absorbent for chemical spills). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (if applicable): For small spills of amine solutions, a neutralizing agent for bases can be cautiously applied. Consult your institution's specific spill response procedures.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a Major Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your laboratory supervisor and your institution's EHS or emergency response team.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Provide Information: Be prepared to provide the emergency response team with the identity of the spilled material and any available hazard information.

Disposal Workflow: From Laboratory to Licensed Facility

The ultimate disposal of 2-(Oxazol-5-YL)propan-1-amine must be handled by a licensed hazardous waste management company. The following workflow outlines the process within the research facility:

DisposalWorkflow A Waste Generation (Unused compound, contaminated consumables) B Segregation at Source (Solid vs. Liquid Waste) A->B C Proper Containerization & Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C D Temporary Storage in Lab (Secure, ventilated, away from incompatibles) C->D E Request for Waste Pickup (Follow institutional EHS procedures) D->E F Collection by EHS Personnel E->F G Consolidation at Central Accumulation Area F->G H Manifesting & Transportation (Licensed Hazardous Waste Hauler) G->H I Final Disposal (e.g., Incineration at a permitted facility) H->I

Caption: A workflow diagram illustrating the cradle-to-grave management of 2-(Oxazol-5-YL)propan-1-amine waste within a research institution.

Quantitative Data Summary

While specific quantitative data for 2-(Oxazol-5-YL)propan-1-amine is not available, the following table provides a summary of predicted hazard classifications for a structurally similar compound, 3-(Propan-2-yl)-1,2-oxazol-5-amine, which should be used as a precautionary guide.

Hazard ClassificationPredicted Outcome
Acute Toxicity (Oral)Harmful if swallowed
Acute Toxicity (Dermal)Harmful in contact with skin
Acute Toxicity (Inhalation)Harmful if inhaled
Skin Corrosion/IrritationCauses skin irritation
Eye Damage/IrritationCauses serious eye irritation
STOT - Single ExposureMay cause respiratory irritation

Final Disposal Considerations

The most probable and environmentally responsible method for the final disposal of 2-(Oxazol-5-YL)propan-1-amine is incineration at a licensed hazardous waste facility. High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule, preventing its release into the environment.

Under no circumstances should 2-(Oxazol-5-YL)propan-1-amine or its waste be disposed of down the drain or in regular trash. This compound's potential toxicity and the presence of a nitrogen heterocycle necessitate professional hazardous waste management.

References

  • PubChem. (n.d.). 3-(Propan-2-yl)-1,2-oxazol-5-amine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • BenchChem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals. While a different compound, this guide for a related substance provides a useful framework. Retrieved from a relevant search on the BenchChem website.
© Copyright 2026 BenchChem. All Rights Reserved.